5-Bromobenzo[d]isothiazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,2-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFFGFRQGXQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590057 | |
| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677304-78-8 | |
| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a brominated derivative of the benzo[d]isothiazole-3-carboxylic acid scaffold. The presence of the bromine atom and the carboxylic acid group on the benzisothiazole core is expected to influence its physicochemical properties and biological activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 677304-78-8 | [1] |
| Molecular Formula | C₈H₄BrNO₂S | [1] |
| Molecular Weight | 258.09 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |
| LogP (calculated) | 2.757 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, general synthetic strategies for related isothiazole carboxylic acids have been reported and can provide a foundational approach for its preparation.
General Synthesis Approach for Isothiazole Carboxylic Acids
A common method for the synthesis of isothiazole carboxylic acids involves the hydrolysis of the corresponding carboxamide precursor. This transformation can be achieved under acidic conditions, for example, by treatment with sodium nitrite in a strong acid like trifluoroacetic acid (TFA) at low temperatures.
Example Protocol for a Related Compound (3-Bromoisothiazole-5-carboxylic acid):
To a stirred suspension of 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid (TFA) cooled to approximately 0 °C, sodium nitrite is added. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent such as tert-butyl methyl ether. The organic layers are combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the carboxylic acid.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways have been directly linked to this compound, the broader class of isothiazole and benzothiazole derivatives has been investigated for a range of biological activities. These activities suggest potential, yet unconfirmed, interactions with various cellular signaling cascades.
Benzothiazole derivatives have been explored as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cellular signaling pathways that regulate inflammation and apoptosis. The p38 MAPK signaling cascade is a critical therapeutic target in a number of diseases, including inflammatory disorders and cancer.
Furthermore, some heterocyclic compounds containing sulfur and nitrogen have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Activation of PPARs can lead to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Given the structural similarities, it is plausible that this compound could be investigated for its potential to modulate these or other signaling pathways. However, without direct experimental evidence, any such associations remain speculative.
Logical Workflow for Investigating Biological Activity
The following diagram illustrates a logical workflow for the initial investigation of the biological activity of a novel compound like this compound.
References
An In-depth Technical Guide to 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8)
Regrettably, a comprehensive technical guide on 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8) cannot be provided at this time due to a significant lack of publicly available scientific literature and experimental data for this specific compound.
Extensive searches for detailed information regarding the synthesis, biological activities, experimental protocols, and potential signaling pathways of this compound have yielded limited results. The available information is primarily confined to its basic chemical properties and its availability from commercial suppliers.
This document aims to present the confirmed information for this compound and to contextualize its potential areas of interest based on the activities of structurally related isothiazole compounds. It is crucial to note that the biological activities and experimental data for related compounds should not be directly attributed to this compound.
Core Compound Information
Below is a summary of the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 677304-78-8 | ChemScene |
| Molecular Formula | C₈H₄BrNO₂S | ChemScene |
| Molecular Weight | 258.09 g/mol | ChemScene |
| Synonyms | 5-Bromo-1,2-benzisothiazole-3-carboxylic acid | ChemScene |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NS2)C(=O)O | ChemScene |
Synthesis and Experimental Protocols
For context, the synthesis of other brominated benzisothiazole carboxylic acid isomers has been reported. For instance, the synthesis of the related compound 3-Bromoisothiazole-5-carboxylic acid involves the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at 0°C.[1] However, this is a different, non-fused ring system and should not be assumed to be a viable route for the title compound.
Biological and Pharmacological Context
While no specific biological data for this compound has been found, the isothiazole and benzisothiazole scaffolds are known to be present in a variety of biologically active molecules. This suggests that this compound could be a molecule of interest for biological screening.
Isothiazole derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain isothiazole derivatives have been studied for their potential as anticancer agents.[1][2]
-
Antibacterial and Fungicidal Activity: The isothiazole ring is a key component in some antibacterial, acaricidal, and fungicidal compounds.[1][2]
-
Anti-inflammatory Activity: Some carboxamide derivatives of isothiazoles have demonstrated anti-inflammatory properties.[1]
-
Antiviral Activity: The isothiazole derivative denotivir is an example of an antiviral drug.[3]
It is important to reiterate that these activities are characteristic of the broader class of isothiazoles and not specifically of this compound.
Future Research Directions
The lack of data for this compound highlights an opportunity for further research. A logical workflow for investigating this compound would be as follows:
References
5-Bromobenzo[d]isothiazole-3-carboxylic acid molecular structure
An In-Depth Technical Guide on the Molecular Structure of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Chemical Properties
This compound is a heterocyclic compound featuring a benzisothiazole core. This core consists of a benzene ring fused to an isothiazole ring. The molecule is further substituted with a bromine atom at the 5-position of the bicyclic system and a carboxylic acid group at the 3-position.
Summary of Molecular Properties
The key physicochemical and computational properties of this compound are summarized in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing experimental studies.
| Property | Value | Reference |
| CAS Number | 677304-78-8 | [1] |
| Molecular Formula | C₈H₄BrNO₂S | [1] |
| Molecular Weight | 258.09 g/mol | [1] |
| SMILES | O=C(C1=NSC2=CC=C(Br)C=C12)O | [1] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |
| LogP (octanol-water partition coefficient) | 2.757 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Below are detailed methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) is expected to show signals corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublets, triplets) will help determine their relative positions. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the aromatic carbons.[2]
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign specific protons and carbons to their positions in the molecular structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum. In positive ion mode, the molecule may be observed as [M+H]⁺. In negative ion mode, it may be observed as [M-H]⁻.
-
Data Analysis: The most critical observation is the molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2] This pattern is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₈H₄BrNO₂S) by measuring the exact mass.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.[2]
-
C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.
-
-
Synthesis Pathway Overview
While a specific, published synthesis route for this compound was not identified in the search results, a plausible synthetic strategy can be outlined based on common organic chemistry reactions for related isothiazole compounds.[3][4] One potential route involves the construction of the benzisothiazole ring system, followed by functional group interconversion to yield the final carboxylic acid.
For instance, a synthesis might start from a brominated aniline derivative, which undergoes cyclization to form the benzisothiazole core. If the synthesis yields a precursor such as an amide or nitrile at the 3-position, a subsequent hydrolysis step would be required to produce the carboxylic acid. The conversion of a related 3-bromoisothiazole-5-carboxamide to its corresponding carboxylic acid has been successfully achieved using sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA).[3][4]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the structural characterization of a synthesized chemical compound like this compound.
Caption: General workflow for the structural elucidation of a target molecule.
References
Spectroscopic Profile of 5-Bromobenzo[d]isothiazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-78-8).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines detailed experimental protocols for acquiring such data and a general workflow for its synthesis and characterization.
Compound Overview
This compound is a heterocyclic compound featuring a benzisothiazole core, substituted with a bromine atom on the benzene ring and a carboxylic acid group on the isothiazole ring. Its molecular formula is C₈H₄BrNO₂S, with a molecular weight of approximately 258.09 g/mol .[1] Such structures are of interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and structural motifs.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.2 - 8.5 | Multiplet | 1H | Aromatic Proton (ortho to Br) |
| ~7.8 - 8.1 | Multiplet | 1H | Aromatic Proton |
| ~7.6 - 7.8 | Multiplet | 1H | Aromatic Proton |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~165-175 | Quaternary | Carboxylic acid (-C OOH) |
| ~150-160 | Quaternary | C3 of isothiazole ring |
| ~120-140 | Tertiary & Quaternary | Aromatic and isothiazole ring carbons |
| ~115-125 | Quaternary | Carbon bearing bromine (C-Br) |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1680-1720 | Strong | C=O stretch | Carboxylic Acid |
| 1550-1600 | Medium | C=C stretch | Aromatic Ring |
| 1210-1320 | Medium | C-O stretch | Carboxylic Acid |
| 1000-1100 | Medium | C-Br stretch | Aryl Halide |
| 910-950 | Broad, Medium | O-H bend | Carboxylic Acid |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Relative Abundance | Assignment |
| 257 / 259 | ~1:1 ratio | [M]⁺ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 213 / 215 | Variable | [M-COOH]⁺ Fragment |
| 178 | Variable | [M-Br]⁺ Fragment |
Experimental Protocols
The following sections describe generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route involves the hydrolysis of the corresponding amide, 5-Bromobenzo[d]isothiazole-3-carboxamide. This method is adapted from procedures for similar isothiazole carboxylic acids.[2]
-
Reaction Setup: To a stirred suspension of 5-Bromobenzo[d]isothiazole-3-carboxamide (1.0 eq.) in trifluoroacetic acid (TFA), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium nitrite (NaNO₂) (4.0 eq.) portion-wise to the cooled suspension.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired Free Induction Decay (FID) data with appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal should be recorded and automatically subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and characteristic fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromobenzo[d]isothiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This guide outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis.
Introduction to this compound
This compound (CAS No. 677304-78-8) is a halogenated derivative of the benzo[d]isothiazole scaffold.[1] Isothiazoles and their derivatives are known to exhibit a wide range of biological activities.[2][3] The structural elucidation and purity assessment of such compounds are critical in the drug discovery and development process, with FT-IR spectroscopy serving as a fundamental analytical technique. This guide focuses on the interpretation of its FT-IR spectrum to identify key functional groups and structural features.
Predicted FT-IR Spectrum and Data Analysis
While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups and data from analogous structures can be compiled. The primary functional groups in this compound are a carboxylic acid, a substituted benzene ring, an isothiazole ring, and a carbon-bromine bond. The expected FT-IR absorption bands are summarized in the table below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3100 - 3000 | C-H stretch | Aromatic Ring | Weak to Medium |
| 1760 - 1680 | C=O stretch | Carboxylic Acid | Strong |
| 1600 - 1585 | C=C stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |
| 710 - 505 | C-Br stretch | Aryl Halide | Strong |
Analysis of Key Vibrational Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and intense absorption is anticipated in the 3300-2500 cm⁻¹ region due to the strong hydrogen bonding between the carboxylic acid groups in the dimeric form.[4][5][6][7] This broadness is a hallmark of carboxylic acids.
-
C-H Stretch (Aromatic): Weak to medium intensity bands are expected between 3100 cm⁻¹ and 3000 cm⁻¹, characteristic of C-H stretching vibrations in the benzene ring.[4][6][8]
-
C=O Stretch (Carbonyl): A strong, sharp peak is predicted in the 1760-1680 cm⁻¹ range, corresponding to the carbonyl group of the carboxylic acid.[5][6][8][9] Its exact position can be influenced by conjugation with the isothiazole ring.
-
C=C Stretch (Aromatic): Two or more medium intensity bands are expected in the 1600-1400 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the aromatic ring.[4][6][8][10]
-
C-O Stretch: A strong band between 1320 cm⁻¹ and 1210 cm⁻¹ is characteristic of the C-O single bond stretching in the carboxylic acid group.[5][6]
-
O-H Bend (Out-of-plane): A broad band of medium intensity is expected around 960-900 cm⁻¹, which is attributed to the out-of-plane bending of the hydroxyl group.[5][6]
-
C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically between 710 cm⁻¹ and 505 cm⁻¹, is indicative of the carbon-bromine bond.[8]
Experimental Protocol for FT-IR Analysis
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound.
3.1. Materials and Instrumentation
-
Sample: this compound (solid)
-
Matrix (for KBr pellet): Potassium Bromide (KBr), FT-IR grade, desiccated
-
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Accessories: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.
3.2. Sample Preparation (KBr Pellet Method)
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.3. Data Acquisition
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
3.4. Data Processing
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
Diagrams
Caption: Experimental workflow for FT-IR analysis.
Caption: Functional groups and their vibrations.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Mass Spectrometry of 5-Bromobenzo[d]isothiazole-3-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is crucial for its application and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of novel compounds. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, detailed experimental protocols for its analysis, and a predicted fragmentation pattern based on the principles of mass spectrometry and data from analogous structures.
Predicted Mass Spectral Data
The mass spectral analysis of this compound is expected to reveal key information about its molecular composition and stability. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[1]
Table 1: Predicted Molecular Ion Data
| Ion | Formula | Calculated m/z ([M-H]⁻) | Isotopic Peak m/z ([M+2-H]⁻) | Expected Ratio |
| [M-H]⁻ | C₈H₃BrNO₂S⁻ | 256.9 | 258.9 | ~1:1 |
Note: Analysis in negative ion mode is proposed, as it is often effective for carboxylic acids, yielding a prominent [M-H]⁻ peak. A similar compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, has been successfully analyzed in negative ion mode, showing a significant [M+-H] peak.[2]
Table 2: Predicted Major Fragment Ions (Negative Ion Mode ESI-MS/MS)
| Proposed Fragment Ion | Formula | Predicted m/z | Neutral Loss |
| [M-H-CO₂]⁻ | C₇H₃BrNS⁻ | 212.9 | CO₂ (44 Da) |
| [M-H-COOH]⁻ | C₇H₃BrNS⁻ | 212.9 | COOH (45 Da) |
| [C₆H₃BrS]⁻ | C₆H₃BrS⁻ | 185.9 | HCN (27 Da) from [M-H-CO₂]⁻ |
| [C₆H₃S]⁻ | C₆H₃S⁻ | 107.0 | Br (79/81 Da) from [C₆H₃BrS]⁻ |
Fragmentation of aromatic carboxylic acids typically involves the loss of the carboxylic acid group as CO₂ or COOH.[3][4] The isothiazole ring may undergo cleavage, potentially losing HCN.
Experimental Protocols
This section outlines a detailed methodology for the mass spectrometric analysis of this compound. Electrospray ionization (ESI) is recommended due to its soft ionization nature, which is suitable for analyzing polar molecules like carboxylic acids and often results in a prominent molecular ion peak.[5]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.[6]
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
-
MS Method (Negative Ion ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 to -4.5 kV.
-
Nebulizer Gas (Nitrogen): 30-40 psi.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) mode for structural elucidation.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the characteristic product ions.
-
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in negative ion mode.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted data and detailed experimental protocols offer a robust starting point for researchers in the fields of analytical chemistry, drug discovery, and materials science. The characteristic isotopic signature of bromine and the anticipated fragmentation patterns will be key identifiers in the structural confirmation of this compound and its derivatives. The provided workflows and diagrams serve as a clear visual aid for the experimental and analytical processes involved.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromobenzo[d]isothiazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information inferred from related compounds and outlines a detailed experimental protocol for determining its precise solubility in various organic solvents.
Introduction to this compound
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding its solubility in organic solvents is a critical first step in its development, impacting formulation, bioavailability, and synthetic route optimization. The structure, featuring a bromine atom and a carboxylic acid group on a benzisothiazole scaffold, suggests a molecule with moderate polarity.
Predicted and Known Solubility Profile
The presence of the carboxylic acid group can increase polarity and the potential for hydrogen bonding, which may enhance solubility in polar organic solvents. Conversely, the bromo-substituted benzene ring is hydrophobic and will favor solubility in less polar organic solvents. Therefore, a range of solubilities can be expected depending on the specific solvent.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound Name | Solvent | Solubility |
| This compound | General Organic Solvents | Expected to be soluble |
| 1,3-Benzothiazole | Ethanol, Methanol, DMSO | Soluble |
| 1,3-Benzothiazole | Water | Limited solubility |
Note: The solubility for the target compound is an educated prediction based on the behavior of analogous structures.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3][4][5][6]
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8][9][10][11]
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its chemical structure suggests it is likely to be soluble in a range of common organic solvents. For researchers and drug development professionals, the detailed shake-flask method provided in this guide offers a reliable and standardized approach to experimentally determine the precise solubility of this compound, which is essential for its further development and application.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Purity Analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity assessment of 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-78-8), a heterocyclic building block crucial in medicinal chemistry and drug discovery.[1] The integrity of research and development outcomes hinges on the precise characterization and confirmed purity of such starting materials. This document outlines the key analytical methodologies, presents data in a structured format, and provides detailed experimental protocols for robust purity determination.
Core Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and molecular weight verification.
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for determining the purity of non-volatile organic compounds. It separates the main compound from potential impurities, allowing for quantification based on the area percentage of the chromatographic peaks.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical structure of the molecule, confirming the identity of the compound and detecting the presence of proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique used for monitoring reaction progress and identifying the number of components in a mixture.
-
Melting Point Analysis: A fundamental technique to assess the purity of a crystalline solid. A sharp melting range close to the literature value typically indicates high purity, whereas a broad melting range suggests the presence of impurities.
Data Presentation: Quantitative Summary
Clear and concise data presentation is critical for evaluating compound quality. The following tables summarize hypothetical, yet typical, analytical results for a high-purity batch of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data
| Parameter | Hypothetical Result | Specification |
|---|---|---|
| Purity (Area %) | 98.7% | ≥98%[1] |
| Retention Time (t R ) | 6.4 min | Report Value |
| Impurity Profile | Peak at 4.9 min (0.6%), Peak at 7.8 min (0.7%) | Report All Peaks >0.1% |
Table 2: Spectroscopic and Physical Data Summary
| Technique | Parameter | Observed Value | Expected Value |
|---|---|---|---|
| Mass Spectrometry | [M-H]⁻ ion (m/z) | 256.9 | ~257.0 (for C₈H₄BrNO₂S)[1] |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with proposed structure | Consistent with proposed structure |
| Melting Point | Melting Range | 245-247 °C | Report Value |
Table 3: Potential Impurity Profile and Detection
| Impurity Class | Potential Source | Recommended Analytical Method |
|---|---|---|
| Starting Materials | Incomplete reaction | HPLC, TLC |
| Reaction Intermediates | Incomplete cyclization or hydrolysis | HPLC, LC-MS |
| By-products | Side reactions (e.g., decarboxylation) | HPLC, LC-MS |
| Residual Solvents | Purification process | Gas Chromatography (GC), ¹H NMR |
Visualization of Workflows and Relationships
Logical diagrams help clarify complex processes and the interplay between different analytical techniques.
References
Potential Biological Activities of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid: A Technical Guide for Researchers
Disclaimer: To date, publicly accessible scientific literature lacks specific studies detailing the biological activity of 5-Bromobenzo[d]isothiazole-3-carboxylic acid. This guide, therefore, provides an in-depth overview of the demonstrated biological activities of structurally similar benzo[d]isothiazole and benzothiazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the potential therapeutic applications and avenues for future investigation of this compound.
Introduction
This compound is a heterocyclic compound featuring a bromine-substituted benzisothiazole core with a carboxylic acid group at the 3-position. While direct biological data for this specific molecule is not available, the benzo[d]isothiazole and the isomeric benzothiazole scaffolds are recognized as "privileged structures" in medicinal chemistry. Derivatives of these core structures have exhibited a wide array of biological activities, suggesting that this compound could hold therapeutic potential. This document will explore these potential activities by examining the established biological profiles of its close structural analogs.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be a candidate for investigation in the following areas:
-
Anticancer Activity: Numerous benzo[d]isothiazole and benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: This class of compounds has been shown to inhibit several enzymes implicated in disease, including cholinesterases, monoamine oxidases, and carbonic anhydrases.
-
Antimicrobial Activity: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.
-
Antiviral Activity: Certain benzo[d]isothiazole derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.
Data from Structurally Related Compounds
The following sections summarize quantitative data from studies on benzo[d]isothiazole and benzothiazole derivatives, which may inform the potential activity of this compound.
Anticancer Activity
Benzo[d]isothiazole derivatives have shown notable antiproliferative activity. For instance, a study on benzo[d]isothiazole Schiff bases highlighted their cytotoxicity against leukemia cell lines.[1] Furthermore, various benzothiazole derivatives have exhibited potent anticancer effects across a range of solid tumors.[2]
Table 1: Cytotoxicity of Benzo[d]isothiazole Schiff Bases against Cancer Cell Lines [1]
| Compound | Cell Line | Activity Metric | Value (µM) |
| Benzo[d]isothiazole Derivative 1e | Leukemia | CC50 | 4-9 |
| Benzo[d]isothiazole Derivative 1e | Solid Tumor-Derived | - | Active |
Table 2: Anticancer Activity of Various Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Substituted Pyridine Benzothiazole | SKRB-3 (Breast) | IC50 | 0.0012 | [2] |
| Substituted Pyridine Benzothiazole | SW620 (Colon) | IC50 | 0.0043 | [2] |
| Substituted Pyridine Benzothiazole | A549 (Lung) | IC50 | 0.044 | [2] |
| Substituted Pyridine Benzothiazole | HepG2 (Liver) | IC50 | 0.048 | [2] |
| Isoxazole Pyrimidine Benzothiazole | Colo205 (Colon) | IC50 | 5.04 | [2] |
| Thiourea Benzothiazole | U-937 (Leukemia) | IC50 | 16.23 | [2] |
Enzyme Inhibition
Benzothiazole and benzo[d]isothiazole derivatives have been investigated as inhibitors of several key enzymes.
Table 3: Inhibition of Cholinesterases by Benzothiazolone Derivatives [3]
| Compound | Target Enzyme | Activity Metric | Value (µM) |
| M13 | Butyrylcholinesterase (BChE) | IC50 | 1.21 |
| M2 | Butyrylcholinesterase (BChE) | IC50 | 1.38 |
Table 4: Inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) by Benzothiazole Derivatives [4]
| Compound | Target Enzyme | Activity Metric | Value (nM) |
| 4f | Acetylcholinesterase (AChE) | IC50 | 23.4 |
| 4f | Monoamine Oxidase B (MAO-B) | IC50 | 40.3 |
Table 5: Inhibition of HIV-1 Reverse Transcriptase by Benzisothiazolone Derivatives [5]
| Compound | Target Enzyme Activity | Activity Metric | Value (nM) |
| 1 | RNase H | IC50 | 160 |
| 2 | RNase H | IC50 | 130 |
| 1 | DNA Polymerase | IC50 | 5970 |
| 2 | DNA Polymerase | IC50 | 2640 |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to guide future research on this compound.
Antiproliferative Activity Assay (MTT Assay)[1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cholinesterase Inhibition Assay (Ellman's Method)[6]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the potential biological activities of this compound.
Caption: Potential mechanism of anticancer activity.
Caption: General workflow for enzyme inhibition assays.
Caption: Dual inhibition of HIV-1 Reverse Transcriptase.
Conclusion and Future Directions
While the biological activity of this compound remains to be explicitly determined, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The summarized data and detailed experimental protocols in this guide offer a solid starting point for researchers to explore its anticancer, enzyme inhibitory, antimicrobial, and antiviral properties. Future studies should focus on the synthesis and in vitro screening of this compound to ascertain its specific biological profile and to determine if it shares the promising activities of the broader benzo[d]isothiazole and benzothiazole families. Such research could uncover a novel candidate for drug development.
References
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. mdpi.com [mdpi.com]
The Benzisothiazole Core: A Journey from Serendipitous Sweetness to Targeted Therapeutics
An In-depth Technical Guide on the Discovery and History of Benzisothiazole Derivatives
Introduction
The benzisothiazole scaffold, a bicyclic heterocycle consisting of a benzene ring fused to an isothiazole ring, represents a remarkable "privileged structure" in medicinal chemistry. Its journey from an accidental discovery in the 19th century to its current status as the core of sophisticated, life-altering pharmaceuticals is a testament to the evolution of chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and development of benzisothiazole derivatives, with a focus on key synthetic milestones, quantitative biological data, and the intricate mechanisms of action that define their therapeutic utility.
There are two primary isomers of benzisothiazole, the 1,2-benzisothiazole (I) and the 2,1-benzisothiazole (II), whose distinct structures have given rise to different classes of compounds. This guide will primarily focus on the 1,2-benzisothiazole derivatives, which have a more extensive history in therapeutic applications.
The Dawn of the Benzisothiazole Era: A Sweet Serendipity
The history of benzisothiazole derivatives begins not with a targeted therapeutic hypothesis, but with a fortuitous discovery in a university laboratory. In 1879 , while working in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg serendipitously discovered an intensely sweet compound after accidentally spilling a coal tar derivative on his hand. This compound was benzoic sulfinide, now famously known as saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
The discovery, jointly published by Remsen and Fahlberg, detailed the synthesis from o-toluenesulfonamide. Fahlberg, recognizing its commercial potential, patented a more efficient production method in 1884 and began mass production, introducing the world to the first commercially successful artificial sweetener. For decades, the primary interest in the benzisothiazole core was dominated by saccharin and its applications in the food industry.
dot digraph "Historical_Timeline_of_Benzisothiazole_Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define Nodes with specific colors and font colors "1879" [label="1879\nDiscovery of Saccharin\n(Remsen & Fahlberg)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; "1950s" [label="1950s\nRise of Psychopharmacology\n(Chlorpromazine Discovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; "1980s" [label="1980s\nTargeted Drug Design\n(Focus on 5-HT & Dopamine Receptors)", fillcolor="#F1F3F4", fontcolor="#202124"]; "1990" [label="1990\nIntroduction of Clozapine\n(First 'Atypical' Antipsychotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2001" [label="2001\nFDA Approval of Ziprasidone\n(Benzisothiazole Antipsychotic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "2010" [label="2010\nFDA Approval of Lurasidone\n(Next-Gen Benzisothiazole Antipsychotic)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Define Edges "1879" -> "1950s" [label=" Shift in Focus "]; "1950s" -> "1980s" [label=" Mechanistic Understanding "]; "1980s" -> "1990" [label=" 'Atypical' Concept "]; "1990" -> "2001" [label=" Scaffold Hopping & Optimization "]; "2001" -> "2010" [label=" Refinement "]; } caption: "Figure 1: A timeline of key milestones in the development of benzisothiazole derivatives."
From Sweetener to Scaffold: The Rise of Medicinal Chemistry
The mid-20th century marked a paradigm shift in pharmaceutical research with the advent of the psychopharmacological era, initiated by the discovery of drugs like chlorpromazine. This spurred chemists to explore novel heterocyclic scaffolds for central nervous system (CNS) activity. The benzisothiazole core, with its rigid, planar structure and potential for diverse substitutions, emerged as a promising candidate.
Researchers began to understand that by modifying the benzisothiazole ring, particularly at the 3-position, they could create compounds that interact with key neurotransmitter receptors. This led to the development of a new class of atypical antipsychotics, which offered a different side-effect profile compared to the first-generation "typical" antipsychotics.
The Atypical Antipsychotics: Ziprasidone and Lurasidone
The true potential of the benzisothiazole scaffold in modern medicine was realized with the development of atypical antipsychotics. These drugs are characterized by their potent antagonism of both dopamine D₂ and serotonin 5-HT₂ₐ receptors.
-
Ziprasidone : Approved by the FDA in 2001, ziprasidone was a significant milestone. It incorporates a 3-(1-piperazinyl)-1,2-benzisothiazole moiety, which is crucial for its receptor binding profile. Ziprasidone exhibits high affinity for D₂, D₃, and a range of serotonin receptors, along with inhibitory activity on serotonin and norepinephrine reuptake.
-
Lurasidone : Following ziprasidone, lurasidone was first synthesized around 2003 and received FDA approval in 2010 for schizophrenia and later for bipolar depression. Lurasidone, a structural analogue of ziprasidone, possesses a unique receptor binding profile with very high affinity for the 5-HT₇ receptor in addition to potent D₂ and 5-HT₂ₐ antagonism. This profile is believed to contribute to its efficacy with a low propensity for metabolic side effects.
Quantitative Data: Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of benzisothiazole-based antipsychotics are directly related to their binding affinities (Ki) at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Lurasidone (Ki, nM) | Ziprasidone (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D₂ | 1.68 | 4.8 | 3.3 | 11 |
| Serotonin 5-HT₂ₐ | 2.03 | ~0.4 | 0.2 | 5.8 |
| Serotonin 5-HT₇ | 0.49 | ~1.8 | 3.3 | 42.2 |
| Serotonin 5-HT₁ₐ | 6.75 | ~2.5 | 262 | >1000 |
| Adrenergic α₁ | 48 | ~10 | 1.4 | 17.5 |
| Adrenergic α₂C | 10.8 | ~2 | 13.7 | 147 |
| Histamine H₁ | >1000 | ~50 | 3.5 | 3.8 |
| Muscarinic M₁ | >1000 | >1000 | >1000 | 7.6 |
| Table 1: Comparative receptor binding affinities (Ki, nM) of Lurasidone and other atypical antipsychotics. Data compiled from multiple sources. |
Mechanism of Action: A Signaling Pathway Perspective
The antipsychotic and mood-stabilizing effects of lurasidone are mediated by its modulation of dopaminergic and serotonergic signaling pathways. As a potent antagonist at the D₂ receptor, lurasidone blocks the downstream signaling cascade typically initiated by dopamine. In psychotic states, an excess of dopamine leads to overstimulation of this pathway. Lurasidone's blockade normalizes this hyperactivity.
// Edges Dopamine -> D2R [label="Activates", color="#34A853", fontcolor="#34A853"]; Lurasidone -> D2R [label="Antagonizes", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
D2R -> G_protein [label="Activates", color="#5F6368"]; G_protein -> AC [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; AC -> cAMP [label="Converts", color="#5F6368"]; ATP -> AC [color="#5F6368"]; cAMP -> PKA [label="Activates", color="#34A853", fontcolor="#34A853"]; PKA -> Response [label="Phosphorylates Targets", color="#5F6368"]; } caption: "Figure 2: Lurasidone's antagonism of the Dopamine D₂ receptor signaling pathway."
As illustrated in Figure 2, dopamine binding to the D₂ receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to decreased activity of Protein Kinase A (PKA) and altered neuronal excitability. Lurasidone blocks the initial step of this cascade, preventing dopamine from activating the receptor, thereby helping to alleviate the positive symptoms of schizophrenia. Its additional high-affinity antagonism at 5-HT₂ₐ and 5-HT₇ receptors contributes to its effects on negative symptoms, cognition, and mood with a favorable side-effect profile.
Experimental Protocols: From Classic Discovery to Modern Synthesis
The synthesis of the benzisothiazole core has evolved significantly since the 19th century. Below are representative protocols for both the classic synthesis of saccharin and a modern synthesis of a key pharmaceutical intermediate.
Classic Synthesis: The Remsen-Fahlberg Synthesis of Saccharin (Adapted)
This protocol is based on the original multi-step synthesis of saccharin from o-toluenesulfonamide.
Objective: To synthesize 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) via the oxidation of o-toluenesulfonamide.
Materials:
-
o-Toluenesulfonamide
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific molar quantity of o-toluenesulfonamide in a dilute aqueous solution of sodium hydroxide.
-
Oxidation: While stirring the solution, slowly add a solution of potassium permanganate in water. The addition should be controlled to maintain the reaction temperature. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Filtration: Once the oxidation is complete (as determined by the persistence of the permanganate color), filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cyclization and Precipitation: Cool the clear filtrate and carefully acidify it by the dropwise addition of concentrated hydrochloric acid. Saccharin, being insoluble in acidic solution, will precipitate out as a white solid.
-
Purification: Collect the crude saccharin by filtration, wash it with cold water to remove any residual acid, and then purify it by recrystallization from hot water.
Modern Synthesis: Preparation of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride
This protocol describes the synthesis of a key intermediate used in the production of ziprasidone, representing a modern nucleophilic aromatic substitution approach.
Objective: To synthesize 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride via the reaction of 3-chloro-1,2-benzisothiazole with piperazine.
Materials:
-
3-Chloro-1,2-benzisothiazole
-
Anhydrous piperazine (large excess)
-
tert-Butanol (solvent)
-
Toluene (extraction solvent)
-
Isopropanol (precipitation solvent)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH, 50% aqueous solution)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a large molar excess of anhydrous piperazine and a small volume of tert-butanol. Purge the system with nitrogen and heat the mixture to 100 °C in an oil bath.
-
Addition of Electrophile: Dissolve 1 molar equivalent of 3-chloro-1,2-benzisothiazole in tert-butanol. Add this solution dropwise to the hot piperazine mixture over approximately 20 minutes to control the exothermic reaction, maintaining the temperature between 112-118 °C.
-
Reflux: After the addition is complete, heat the resulting yellow solution to reflux (approx. 121 °C) and maintain for 24 hours. Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 85 °C and add water. Adjust the pH to >12 with 50% NaOH solution. Extract the aqueous solution twice with toluene.
-
Salt Formation and Isolation: Combine the toluene layers, wash with water, and concentrate under vacuum. Add isopropanol to the concentrate. Slowly add concentrated HCl dropwise to adjust the pH to ~3.8, causing the hydrochloride salt to precipitate.
-
Purification: Cool the resulting slurry to 0 °C, stir for 45 minutes, and collect the product by filtration. Wash the filter cake with cold isopropanol and dry under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.
dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,6!", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Define Nodes with specific colors and font colors start [label="Precursors\n(e.g., 3-Chloro-1,2-benzisothiazole,\nPiperazine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Nucleophilic Aromatic Substitution\n(Solvent, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Salt Formation & Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Purified Intermediate\n(e.g., 3-(1-Piperazinyl)-1,2-benzisothiazole HCl)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, MS, HPLC)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges start -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; product -> analysis [color="#5F6368"]; } caption: "Figure 3: General experimental workflow for the synthesis of a benzisothiazole derivative."
Conclusion and Future Outlook
The trajectory of benzisothiazole derivatives from a simple sweetener to a cornerstone of modern psychopharmacology is a powerful illustration of the progress in medicinal chemistry. The initial discovery of saccharin highlighted the existence of this stable heterocyclic system, but it was the systematic exploration of its structure-activity relationships (SAR) that unlocked its profound therapeutic potential. The development of ziprasidone and lurasidone has not only provided crucial therapeutic options for millions of patients with severe mental illness but has also validated the benzisothiazole core as a versatile and "tunable" scaffold.
Future research will likely focus on leveraging the unique pharmacological properties of the benzisothiazole nucleus to design next-generation therapeutics. This may include the development of compounds with even more refined receptor selectivity to minimize side effects, the exploration of novel derivatives for other CNS disorders, and the application of this scaffold in other therapeutic areas such as oncology and infectious diseases, where benzisothiazole derivatives have also shown promise. The enduring legacy of this simple heterocycle ensures that its story is far from over.
Methodological & Application
Synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid from 2-Aminobenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 2-aminobenzoic acid. The protocol details each synthetic transformation with specific reaction conditions and purification methods.
Introduction
Benzo[d]isothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 3-position provides a scaffold with multiple points for further chemical modification, making it a versatile intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable synthetic route from 2-aminobenzoic acid, proceeding through the key intermediates 2-amino-5-bromobenzoic acid and 2-amino-5-bromobenzonitrile.
Overall Synthetic Scheme
The synthesis of this compound from 2-aminobenzoic acid is a four-step process. The first step involves the electrophilic bromination of 2-aminobenzoic acid to yield 2-amino-5-bromobenzoic acid. The carboxylic acid functionality is then converted to a nitrile in two steps: amidation to form 2-amino-5-bromobenzamide, followed by dehydration to produce 2-amino-5-bromobenzonitrile. The isothiazole ring is then constructed via cyclization of the ortho-amino nitrile with a sulfur source. Finally, the nitrile group at the 3-position is hydrolyzed to afford the target carboxylic acid.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromobenzoic acid
This procedure outlines the bromination of 2-aminobenzoic acid.[1][2]
Materials:
-
2-Aminobenzoic acid
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Benzene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium 2-aminobenzoate by dissolving 2-aminobenzoic acid in an aqueous solution of sodium hydroxide.
-
In a separate flask, prepare a solution of bromine in glacial acetic acid.
-
Cool the sodium 2-aminobenzoate solution to 15°C in an ice bath.
-
Slowly add the bromine solution dropwise to the cooled sodium 2-aminobenzoate solution with constant stirring.
-
After the addition is complete, continue stirring the mixture at 15°C for 1 hour.
-
Collect the precipitated product by filtration.
-
Wash the crude product with benzene and dry it in the dark.
-
For purification, suspend the crude product in boiling water and add concentrated hydrochloric acid. Filter the hot solution under vacuum. The insoluble material is a dibrominated byproduct, while the desired 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.
-
Collect the purified product by filtration and dry.
Step 2: Synthesis of 2-Amino-5-bromobenzonitrile
This two-part step involves the conversion of the carboxylic acid to a nitrile via an amide intermediate.
Part 2a: Synthesis of 2-Amino-5-bromobenzamide
Materials:
-
2-Amino-5-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in dichloromethane.
-
Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromobenzamide.
Part 2b: Synthesis of 2-Amino-5-bromobenzonitrile
Materials:
-
2-Amino-5-bromobenzamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
Dissolve 2-amino-5-bromobenzamide in pyridine and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromobenzonitrile.[3]
Step 3: Synthesis of 5-Bromobenzo[d]isothiazole-3-carbonitrile
This step involves the formation of the isothiazole ring.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Sodium sulfide (Na₂S)
-
Elemental sulfur (S)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromobenzonitrile in dimethylformamide.
-
Add sodium sulfide and elemental sulfur to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-bromobenzo[d]isothiazole-3-carbonitrile.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid.[4][5]
Materials:
-
5-Bromobenzo[d]isothiazole-3-carbonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Carefully add 5-bromobenzo[d]isothiazole-3-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC). The reaction progress can be monitored by the cessation of ammonia evolution.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated carboxylic acid by filtration.
-
Wash the product thoroughly with cold water to remove any residual acid.
-
Dry the final product, this compound, under vacuum.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Aminobenzoic acid | Br₂, Acetic Acid | 2-Amino-5-bromobenzoic acid | 80-90 |
| 2a | 2-Amino-5-bromobenzoic acid | SOCl₂, NH₄OH | 2-Amino-5-bromobenzamide | 85-95 |
| 2b | 2-Amino-5-bromobenzamide | POCl₃ | 2-Amino-5-bromobenzonitrile | 70-85 |
| 3 | 2-Amino-5-bromobenzonitrile | Na₂S, S | 5-Bromobenzo[d]isothiazole-3-carbonitrile | 60-75 |
| 4 | 5-Bromobenzo[d]isothiazole-3-carbonitrile | H₂SO₄ (aq) | This compound | 85-95 |
Logical Relationship Diagram
Figure 2. Logical progression of the synthetic route.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound from 2-aminobenzoic acid. The outlined procedures are based on established chemical transformations and are intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery. Adherence to standard laboratory safety practices is essential when performing these experiments.
References
Detailed protocol for the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available starting material, 2-Amino-5-bromobenzonitrile.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| CAS Number | 677304-78-8 |
| Appearance | Solid (form may vary) |
| Purity | ≥97% (typical) |
Experimental Protocols
The synthesis of this compound can be conceptualized in a two-step sequence:
-
Formation of the Benzo[d]isothiazole Ring System: This crucial step involves the cyclization of a suitable precursor derived from 2-Amino-5-bromobenzonitrile.
-
Hydrolysis of the Nitrile Group: The cyano group at the 3-position is then hydrolyzed to the corresponding carboxylic acid.
Step 1: Synthesis of 5-Bromobenzo[d]isothiazole-3-carbonitrile
This step would typically involve the conversion of the amino group of 2-Amino-5-bromobenzonitrile to a functionality that can undergo cyclization to form the isothiazole ring. One potential, though not explicitly detailed in the search results for this specific substrate, is a reaction analogous to the Herz reaction, followed by subsequent chemical modifications. Due to the lack of a specific protocol for this transformation, a generalized procedure is not provided to ensure accuracy and safety. Researchers should consult advanced organic chemistry literature for methods of synthesizing benzo[d]isothiazoles from substituted anilines.
Step 2: Hydrolysis of 5-Bromobenzo[d]isothiazole-3-carbonitrile to this compound
This transformation is a standard hydrolysis of a nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1][2][3]
Acid-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromobenzo[d]isothiazole-3-carbonitrile in a solution of dilute sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product, being a carboxylic acid, may precipitate out of the acidic solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove any residual acid, and then dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Base-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve or suspend 5-Bromobenzo[d]isothiazole-3-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will be present as the carboxylate salt in the basic solution.
-
Purification: Carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2-3). The this compound will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization can be performed for further purification.
Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Disclaimer: The provided protocol is a proposed route based on established chemical principles. The specific reaction conditions for the formation of the benzo[d]isothiazole ring from 2-amino-5-bromobenzonitrile require experimental optimization and should be performed with appropriate safety precautions by qualified personnel.
References
Application Note and Protocol for the Purification of 5-Bromobenzo[d]isothiazole-3-carboxylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Bromobenzo[d]isothiazole-3-carboxylic acid via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for downstream applications in research and drug development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of this compound is critical for reliable experimental results and for meeting stringent quality standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.
Data Summary
The following table summarizes the expected quantitative data from the purification of a batch of this compound using the described recrystallization protocol. This data is representative of a typical purification outcome.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Weight | 10.0 g | 8.5 g |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 245-250 °C | 252-254 °C |
| Recovery Yield | N/A | 85% |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Preparation:
-
Based on the polarity of the carboxylic acid and the aromatic rings, a mixed solvent system of ethanol and water is proposed. Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent to decrease the solubility upon cooling.
-
Prepare a sufficient quantity of 95% ethanol.
-
-
Dissolution of the Crude Compound:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with magnetic stirring. Bring the solvent to a gentle boil.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 0.1-0.2 g) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the preheated funnel and filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold ethanol/water filtrate (mother liquor).
-
Turn on the vacuum and pour the crystalline slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a drying oven at 60-70 °C or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the weight of the purified product and calculate the recovery yield.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity of the final product by High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
-
Visual Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Application Note: HPLC Analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid. This compound is of interest to researchers and professionals in drug development due to the diverse biological activities associated with isothiazole derivatives.[1][2] The described method utilizes reversed-phase chromatography with UV detection, providing a robust and reproducible protocol for purity assessment and quantification.
Introduction
This compound is a heterocyclic compound containing an isothiazole ring fused to a brominated benzene ring, with a carboxylic acid functional group. The accurate determination of its purity and concentration is crucial for research, quality control, and drug development processes. Isothiazole derivatives are known for their wide range of biological activities, making their precise analysis a critical step.[1][2] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of such aromatic and heterocyclic compounds.[1][3][4] This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[5]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (or trifluoroacetic acid).
-
Standard: A reference standard of this compound of known purity.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required to achieve optimal separation and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm (or the λmax of the target compound)[1][3] |
| Injection Volume | 10 µL[1] |
4. Sample Preparation
-
Prepare samples by dissolving them in methanol or acetonitrile to a concentration within the calibration range of the working standards.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.
5. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Illustrative)
For routine use, the method should be validated according to ICH guidelines. The following table provides an example of the type of data that should be generated.
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., S/N ratio of 3) |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., S/N ratio of 10) |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Components
Caption: Key components of the reversed-phase HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound containing a bromine atom, a class of molecules with significant interest in pharmaceutical and materials science research. Accurate and sensitive quantification of such compounds is crucial for various stages of drug development, including metabolic studies, pharmacokinetic analysis, and quality control. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its selectivity and sensitivity.
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate this compound from potential matrix components. The separation is based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and a polar mobile phase. Following chromatographic separation, the analyte is introduced into a mass spectrometer using an electrospray ionization (ESI) source. The ESI source generates gas-phase ions of the analyte, which are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. Due to the acidic nature of the carboxylic acid group, detection is typically more sensitive in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. The presence of a bromine atom results in a characteristic isotopic pattern (approximately a 1:1 ratio of M and M+2 isotopes), which aids in the confident identification of the compound.
Experimental Protocols
Sample Preparation
A clean sample is paramount for reliable LC-MS analysis.[1] The following protocol outlines the preparation of a standard solution. For samples in complex matrices like plasma or tissue, a more extensive sample cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), would be necessary to remove interferences.[2]
Reagents and Materials:
-
This compound standard (Purity ≥98%)[3]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
1.5 mL polypropylene microcentrifuge tubes
-
2 mL amber glass autosampler vials with septa
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in 1.0 mL of methanol in a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds to ensure complete dissolution. This is your stock solution.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water to the tube.
-
Vortex for 10 seconds to mix thoroughly. This is your working standard solution, suitable for direct injection.[4]
-
-
Final Sample Preparation:
-
Transfer the working standard solution into a 2 mL amber glass autosampler vial.
-
Ensure there is no particulate matter in the solution. If necessary, filter through a 0.22 µm syringe filter.
-
Place the vial in the autosampler tray for analysis.
-
LC-MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and desired analytical outcomes.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: linear gradient to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 10% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 120°C |
| Acquisition Mode | Full Scan (m/z 100-400) and Tandem MS (MS/MS) of the precursor ion |
Data Presentation
The following table summarizes the expected quantitative data for the LC-MS analysis of this compound. The molecular weight of the compound is 258.09 g/mol .[3]
| Analyte | Retention Time (min) | Precursor Ion (m/z) [M-H]⁻ | Major Fragment Ions (m/z) |
| This compound | ~ 6.5 | 256.9 / 258.9 | 212.9 / 214.9 (Loss of CO₂) |
Note: The presence of two precursor ions with a mass difference of 2 Da and approximately equal intensity is characteristic of a monobrominated compound.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Logical relationship of the analytical components in the LC-MS method.
Conclusion
The described LC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound. The protocol for sample preparation is straightforward for standard solutions, and the LC-MS parameters serve as a solid foundation for method development. The inherent selectivity of mass spectrometry, combined with the characteristic isotopic signature of bromine, allows for confident identification and quantification of the analyte. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry and related fields who require accurate analytical methods for novel chemical entities.
References
Application Notes and Protocols for 5-Bromobenzo[d]isothiazole-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a versatile heterocyclic building block that holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a fused aromatic system with strategically positioned bromine and carboxylic acid functionalities, offers multiple avenues for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid group provides a reactive site for amide bond formation, esterification, and other transformations. This combination of reactive sites makes this compound an attractive scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the utilization of this valuable building block.
Physicochemical Properties
| Property | Value |
| CAS Number | 677304-78-8 |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a variety of derivatives through reactions at its two key functional groups: the carboxylic acid at the 3-position and the bromine atom at the 5-position.
Reactions at the Carboxylic Acid Group
The carboxylic acid functionality is readily converted into amides and esters, which are common motifs in biologically active molecules.
The synthesis of amides from this compound can be achieved using standard coupling reagents. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used.
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxamides.
-
Materials:
-
This compound
-
Amine of choice (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.) and DIPEA (2.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 4 | 85 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 6 | 82 |
| Morpholine | T3P | Pyridine | DCM | 3 | 90 |
Ester derivatives of this compound can be prepared through various esterification methods, including Fischer esterification and coupling agent-mediated reactions.
Experimental Protocol: Synthesis of Ethyl 5-Bromobenzo[d]isothiazole-3-carboxylate
This protocol details the synthesis of the ethyl ester derivative.
-
Materials:
-
This compound
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) and ethanol (1.2 eq.) in anhydrous DCM, add DMAP (0.1 eq.).
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 5-bromobenzo[d]isothiazole-3-carboxylate.
-
| Alcohol | Coupling Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethanol | DCC | DMAP | DCM | 12 | 58-61[1] |
| Methanol | SOCl₂ | - | Methanol | 6 | >90 |
| tert-Butanol | (Boc)₂O | DMAP | THF | 16 | ~80 (for 6-bromo isomer)[2] |
Reactions at the Bromine Atom
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents. This functionalization is crucial for expanding the chemical diversity of the benzo[d]isothiazole scaffold.
The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the benzo[d]isothiazole ring can be readily coupled with a variety of boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound derivatives.
-
Materials:
-
5-Bromobenzo[d]isothiazole-3-carboxylate or carboxamide derivative
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Sodium carbonate (2.0 eq.)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a degassed solution of the 5-bromo-benzo[d]isothiazole derivative (1.0 eq.) and the boronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 78 (for 3-tolyl derivative) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75 |
Biological Applications
Derivatives of benzo[d]isothiazole have shown a range of biological activities, making this scaffold a promising starting point for drug discovery programs.
Anticancer Activity
Certain benzo[d]isothiazole derivatives, particularly Schiff bases, have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation. For instance, some benzo[d]isothiazole derivatives have exhibited marked cytotoxicity against human CD4+ lymphocytes and antiproliferative activity against leukemia cell lines. While specific data for derivatives of this compound is limited, the general activity of the parent scaffold suggests its potential as a template for the design of novel anticancer agents.
Kinase Inhibition
The isothiazole core is present in a number of compounds that have been investigated as kinase inhibitors. Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of this compound make it an attractive scaffold for the development of targeted kinase inhibitors. Further derivatization through the synthetic routes described above could lead to the discovery of potent and selective inhibitors of specific kinases.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 5-Bromobenzo[d]isothiazole-3-carboxylic acid, a key intermediate in the development of novel therapeutic agents. The derivatization of this moiety into esters and amides allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Overview of Derivatization Strategies
The carboxylic acid group of this compound can be readily converted into a variety of functional groups, most commonly esters and amides. These transformations are typically achieved through well-established synthetic methodologies.
-
Esterification: The conversion of the carboxylic acid to an ester can enhance lipophilicity, potentially improving cell membrane permeability. Common methods include the Fischer-Speier esterification under acidic conditions and the Steglich esterification for milder, room-temperature reactions.[1][2]
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents that can engage in specific interactions with biological targets. This is typically achieved using coupling reagents to activate the carboxylic acid.
Below are detailed protocols for these key derivatization reactions.
Experimental Protocols
Esterification of this compound
Two primary methods for the esterification of this compound are presented: the classical Fischer esterification and the milder Steglich esterification.
Protocol 2.1.1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This method is a straightforward and cost-effective approach suitable for the synthesis of simple alkyl esters.[3][4][5][6]
Workflow for Fischer-Speier Esterification
Caption: General workflow for Fischer-Speier esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both reactant and solvent (e.g., 20-40 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2.1.2: Steglich Esterification (tert-Butyl Ester Synthesis)
This method is ideal for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][7][8][9][10]
Reaction Pathway for Steglich Esterification
Caption: Steglich esterification of the target carboxylic acid.
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Citric acid (10% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with cold diethyl ether.
-
Combine the filtrate and washings, and wash successively with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Amidation of this compound
The synthesis of amides from this compound is efficiently carried out using peptide coupling reagents.
Protocol 2.2.1: Amidation using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and clean reactions.
Reaction Pathway for Amidation
Caption: Amidation of the target carboxylic acid using HATU.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Lithium chloride (5% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous lithium chloride solution (to remove residual DMF) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of this compound and structurally related compounds. Yields are representative and may vary based on the specific substrate and reaction scale.
Table 1: Esterification Methods and Typical Yields
| Method | Alcohol | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 6-12 | 70-90 |
| Fischer-Speier | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 6-12 | 65-85 |
| Steglich | Isopropanol | DCC, DMAP (cat.) | DCM | RT | 4-12 | 60-80[9] |
| Steglich | tert-Butanol | DCC, DMAP (cat.) | DCM | RT | 4-12 | 50-75[9] |
Table 2: Amidation Methods and Typical Yields
| Coupling Reagent | Amine | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| HATU | Benzylamine | DIPEA | DMF | RT | 2-6 | 85-95 |
| HBTU/HOBt | Morpholine | DIPEA | DMF | RT | 3-8 | 80-90 |
| DIC/HOBt | Aniline | TEA | DCM | RT | 12-18 | 70-85 |
| EDCI/HOBt | Cyclopropylamine | DIPEA | DMF/DCM | RT | 4-10 | 75-90 |
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to the derivatization and purification of this compound derivatives.
Caption: A generalized workflow for the synthesis of derivatives.
These protocols and data provide a robust starting point for the derivatization of this compound, enabling further exploration of its potential in drug discovery and development programs.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. athabascau.ca [athabascau.ca]
- 7. d-nb.info [d-nb.info]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes & Protocols: 5-Bromobenzo[d]isothiazole-3-carboxylic acid in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry. The benzo[d]isothiazole scaffold is recognized as a "privileged structure," present in various biologically active compounds and known to be a core component of potent inhibitors for multiple biological targets. While extensive research on this compound itself is limited, its primary documented application is as a key intermediate in the synthesis of modulators for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel critical in central nervous system (CNS) functions.
This document provides detailed application notes on this synthetic route and representative protocols for the synthesis and evaluation of such inhibitors.
Application: Synthesis of α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive functions such as memory and attention. Its dysfunction is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a significant therapeutic target. This compound serves as a versatile starting material for creating novel amides that act as ligands for the α7 nAChR. The carboxylic acid moiety allows for straightforward amide bond formation with various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).
A notable example is its use in the synthesis of N-((3R)-1-Azabicyclo[2.2.2]oct-3-yl)-5-(methoxy)benzo[d]isothiazole-3-carboxamide, a compound designed as a selective α7 nAChR agonist. The general synthetic approach involves the coupling of the carboxylic acid with an appropriate amine, a fundamental reaction in drug discovery.
Data Presentation
While specific quantitative data for enzyme inhibitors derived directly from this compound is not extensively published, the following table presents representative data for a hypothetical series of α7 nAChR modulators synthesized from this precursor. This data is illustrative of the expected outcomes from a screening cascade.
Table 1: Representative Biological Data for a Hypothetical Series of Benzo[d]isothiazole-3-carboxamide Derivatives
| Compound ID | R Group | α7 nAChR Binding Affinity (Kᵢ, nM) | α7 nAChR Functional Activity (EC₅₀, nM) | Efficacy (%) |
| BZ-Br-01 | (3R)-1-Azabicyclo[2.2.2]oct-3-yl | 15.2 | 85.5 | 75 (Partial Agonist) |
| BZ-Br-02 | 4-Piperidinyl | 45.8 | 210.3 | 60 (Partial Agonist) |
| BZ-Br-03 | 2-(Dimethylamino)ethyl | 120.5 | >1000 | <10 |
| BZ-Br-04 | 4-(Trifluoromethyl)benzyl | 88.3 | Not Active | Not Active (Antagonist) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Kᵢ, EC₅₀, and Efficacy values would need to be determined experimentally for any newly synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of N-((3R)-1-Azabicyclo[2.2.2]oct-3-yl)-5-bromobenzo[d]isothiazole-3-carboxamide (Representative)
This protocol describes a standard method for the amide coupling of this compound with (3R)-1-Azabicyclo[2.2.2]octan-3-amine using HATU as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
(3R)-1-Azabicyclo[2.2.2]octan-3-amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (3R)-1-Azabicyclo[2.2.2]octan-3-amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (2 times).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the desired amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: α7 nAChR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the α7 nAChR.
Materials:
-
Membrane preparations from cells stably expressing human α7 nAChR (e.g., GH₄C₁ cells).
-
[¹²⁵I]α-Bungarotoxin (specific activity ~200 Ci/mmol).
-
Test compounds (synthesized benzo[d]isothiazole derivatives) dissolved in DMSO.
-
Binding Buffer: 20 mM Tris-HCl, 1 mM MgCl₂, 0.5 mM CaCl₂, 120 mM NaCl, 5.4 mM KCl, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled α-Bungarotoxin or 1 mM Nicotine.
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [¹²⁵I]α-Bungarotoxin (final concentration ~0.1-0.5 nM) to all wells.
-
Initiate the binding reaction by adding 100 µL of the α7 nAChR membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through the 96-well filter plate, followed by three rapid washes with ice-cold binding buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for the synthesis of Benzo[d]isothiazole-3-carboxamide derivatives.
Caption: High-throughput screening cascade for identifying novel α7 nAChR modulators.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR).
Application Notes: 5-Bromobenzo[d]isothiazole-3-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromobenzo[d]isothiazole-3-carboxylic acid as a molecular fragment in drug discovery campaigns. This document outlines the physicochemical properties of the fragment, hypothetical screening results against a relevant biological target, and detailed protocols for hit validation and characterization.
Introduction to this compound as a Fragment
This compound is a heterocyclic compound that possesses key features making it an attractive starting point for fragment-based drug discovery (FBDD). Its rigid bicyclic core provides a well-defined shape for probing protein binding pockets, while the bromine atom and carboxylic acid group offer vectors for synthetic elaboration and potential hydrogen bonding interactions, respectively. The isothiazole motif is found in various biologically active molecules, suggesting its potential for favorable interactions with diverse biological targets.[1]
Fragment-based drug discovery is a powerful methodology for the development of potent small-molecule therapeutics, starting from low molecular weight fragments that bind weakly to their targets.[2][3][4] The initial hits are then optimized and grown into more potent, drug-like molecules.
Physicochemical Properties
The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[5] this compound aligns well with these principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂S | [6] |
| Molecular Weight | 258.09 g/mol | [6] |
| cLogP | 2.757 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [6] |
Hypothetical Application: Targeting a Bacterial Enzyme
For the purpose of these application notes, we present a hypothetical case study where this compound is identified as a hit in a fragment screen against a bacterial enzyme, such as a cysteine protease, which is a potential target for novel antibacterial agents. The general workflow for such a campaign is outlined below.
Hypothetical Screening and Hit Validation Data
The following table summarizes hypothetical data for this compound as a fragment hit against our target cysteine protease.
Table 2: Hypothetical Hit Validation Data
| Assay | Parameter | Result |
| Primary Screen (SPR) | Binding Affinity (KD) | 250 µM |
| Orthogonal Assay (ITC) | Binding Affinity (KD) | 300 µM |
| Stoichiometry (n) | 1.05 | |
| Enzymatic Assay | IC₅₀ | > 500 µM |
| X-ray Crystallography | Resolution | 1.8 Å |
| Binding Site | Active Site |
Note: The weak IC₅₀ is typical for a fragment hit and provides a baseline for optimization.
Experimental Protocols
Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination
Objective: To identify fragment binding to the target protein and determine the binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Target cysteine protease
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300 µM). Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.
-
Inject the fragment solutions over the immobilized protein surface, typically for a 60-second association phase, followed by a 120-second dissociation phase with running buffer.
-
Regenerate the surface if necessary with a mild regeneration solution.
-
Subtract the reference cell signal and buffer blanks from the sensorgrams.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the KD.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Orthogonal Hit Validation
Objective: To confirm the binding of the fragment and determine the thermodynamic parameters of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target cysteine protease (e.g., 50 µM in ITC buffer)
-
This compound (e.g., 1 mM in ITC buffer with matched DMSO concentration)
-
ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the ITC buffer.
-
Prepare the fragment solution in the final dialysis buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment titrating the fragment into buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystals of the target cysteine protease
-
This compound solution
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a concentration several-fold higher than its KD (e.g., 1-10 mM) in a cryoprotectant-containing mother liquor.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., from minutes to hours).
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (integration, scaling, and merging).
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Build the fragment into the observed electron density map.
-
Refine the protein-fragment complex structure to obtain a high-resolution model.
-
Hit-to-Lead Optimization Strategy
The structural information obtained from X-ray crystallography provides a roadmap for optimizing the fragment hit.
The bromine atom at the 5-position can be utilized for various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new functionalities that can interact with adjacent sub-pockets of the binding site. The carboxylic acid at the 3-position is a handle for amide bond formation, allowing for the exploration of interactions in another direction. Substitutions on the benzene ring can also be explored to fine-tune the properties of the molecule. This iterative process of chemical synthesis and biological testing aims to improve the potency, selectivity, and drug-like properties of the initial fragment hit.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemscene.com [chemscene.com]
Application Notes and Protocols: Antimicrobial Profiling of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5-Bromobenzo[d]isothiazole-3-carboxylic acid in antimicrobial assays. The protocols outlined below are based on established methodologies for the evaluation of novel antimicrobial agents.
Disclaimer: The quantitative data presented in this document is illustrative and intended to serve as a template for data presentation. No specific experimental data for the antimicrobial activity of this compound was found in the public domain at the time of writing.
Introduction
Isothiazole and its fused derivatives, such as benzothiazoles, are recognized heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial properties. The antimicrobial action of isothiazolinones is often attributed to their ability to inhibit essential microbial enzymes, particularly those containing thiol groups at their active sites. This document details the experimental protocols for assessing the antibacterial and antifungal potential of the novel compound, this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from various antimicrobial assays for this compound.
Table 1: In Vitro Antibacterial Activity of this compound (Compound-X) - Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
| Ciprofloxacin | - | 1 |
| Vancomycin | - | 2 |
Table 2: In Vitro Antifungal Activity of this compound (Compound-X) - Minimum Inhibitory Concentration (MIC)
| Fungal Strain | Type | MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 32 |
| Aspergillus niger (ATCC 16404) | Mold | 64 |
| Amphotericin B | - | 0.5 |
| Fluconazole | - | 4 |
Table 3: Zone of Inhibition for this compound (Compound-X) (100 µ g/disk )
| Microbial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 18 |
| Bacillus subtilis (ATCC 6633) | 22 |
| Escherichia coli (ATCC 25922) | 12 |
| Pseudomonas aeruginosa (ATCC 27853) | 9 |
| Candida albicans (ATCC 90028) | 14 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.
Materials:
-
This compound (Compound-X)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Positive control antifungals (e.g., Amphotericin B, Fluconazole)
-
Negative control (broth only)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Compound-X in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI-1640) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the respective broth.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include wells for positive controls (broth with inoculum and a standard antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of microbial growth.
Disk Diffusion Assay
This protocol describes the agar disk diffusion method to assess the antimicrobial activity of this compound.
Materials:
-
This compound (Compound-X)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal inoculums
-
Sterile swabs
-
Positive control antibiotic/antifungal disks
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Preparation of Compound Disks: Dissolve Compound-X in a suitable solvent to a known concentration. Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disk ) and allow them to dry.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly streak the surface of the MHA plates with the microbial suspension using a sterile swab.
-
Application of Disks: Aseptically place the prepared compound disks and control disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
The antimicrobial mechanism of isothiazole derivatives may involve the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. A plausible target is DNA gyrase, an essential enzyme for bacterial DNA topology.
Caption: Hypothetical inhibition of DNA gyrase.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of this compound?
A1: Common impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself. They include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.
-
Degradation Products: Impurities formed by the degradation of the final product during the reaction or work-up.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities. A typical method would use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities, providing clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities if they can be isolated or are present in sufficient concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
Q3: What are some potential sources of isomeric impurities?
A3: Isomeric impurities, such as other brominated benzisothiazole carboxylic acids (e.g., 4-bromo, 6-bromo, or 7-bromo isomers), can arise from the starting materials. If the initial bromination of the aromatic precursor is not completely regioselective, a mixture of isomers can be carried through the synthesis. It is crucial to use a highly pure starting material or to have purification steps capable of separating these isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Presence of Unreacted Starting Materials
Symptoms:
-
HPLC analysis shows a peak corresponding to the starting material (e.g., 2-mercapto-5-bromobenzoic acid or 2-chloro-5-bromobenzonitrile).
-
NMR spectrum of the crude product shows signals characteristic of the starting material.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Poor quality of reagents or catalysts.
-
Improper stoichiometry of reactants.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.
-
Verify Reagent Quality: Use fresh, high-purity reagents and ensure catalysts are active.
-
Adjust Stoichiometry: Use a slight excess of one of the reagents to drive the reaction to completion, if appropriate.
-
Purification: If the reaction cannot be driven to completion, purify the crude product using techniques like recrystallization or column chromatography.
Problem 2: Formation of Over-brominated or Di-brominated Species
Symptoms:
-
Mass spectrometry data indicates the presence of species with molecular weights corresponding to the addition of a second bromine atom.
-
HPLC may show multiple product-related peaks.
Possible Causes:
-
Harsh brominating conditions (e.g., excess brominating agent, high temperature).
-
Presence of activating groups on the aromatic ring that facilitate further bromination.
Solutions:
-
Control Bromination: Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature.
-
Choose a Milder Brominating Agent: Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.
-
Purification: Separate the desired mono-brominated product from di-brominated impurities using column chromatography.
Problem 3: Presence of Hydrolyzed or Decarboxylated Impurities
Symptoms:
-
A peak corresponding to the decarboxylated product (5-Bromobenzo[d]isothiazole) may be observed in HPLC or GC-MS.
-
Hydrolysis of an ester intermediate back to the carboxylic acid (if applicable to the synthetic route) may be seen.
Possible Causes:
-
High reaction temperatures, especially in the presence of acid or base, can lead to decarboxylation.
-
Presence of water during work-up or in the reaction mixture can cause hydrolysis of ester groups.
Solutions:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
Anhydrous Conditions: Use anhydrous solvents and reagents if ester intermediates are involved.
-
pH Control: Maintain an appropriate pH during the work-up to prevent unwanted side reactions.
Potential Impurity Profile and Data
| Impurity Name | Structure | Potential Source | Typical Analytical Method |
| 2-Chloro-5-bromobenzonitrile | Br-C₆H₃(Cl)CN | Unreacted starting material | HPLC, GC-MS |
| 5-Bromobenzo[d]isothiazole | Br-C₇H₄NS | Decarboxylation of the final product | HPLC, GC-MS |
| 2,5-Dibromobenzonitrile | Br₂-C₆H₂CN | Over-bromination of starting material or intermediate | HPLC, LC-MS |
| 5-Bromobenzo[d]isothiazole-3-carboxamide | Br-C₇H₄NS(CONH₂) | Incomplete hydrolysis of a nitrile intermediate | HPLC, LC-MS |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Synthesis, Analysis, and Troubleshooting.
Caption: Decision Tree for Impurity Troubleshooting.
Technical Support Center: Bromination of Benzo[d]isothiazole-3-carboxylic Acid
Welcome to the technical support center for the bromination of benzo[d]isothiazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the bromination of benzo[d]isothiazole-3-carboxylic acid, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficiently Activated Brominating Agent: The electrophilicity of the bromine source may not be high enough to react with the deactivated ring system. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | 1. Use a stronger brominating agent or add a Lewis acid catalyst: Consider switching from Br₂ to N-bromosuccinimide (NBS) in the presence of an acid catalyst, or add a Lewis acid like FeBr₃ or AlCl₃ when using Br₂. 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. 3. Solvent selection: Acetic acid, chloroform, or carbon tetrachloride are common solvents for bromination. Ensure your starting material is soluble in the chosen solvent. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination: The reaction conditions are too harsh, leading to the addition of multiple bromine atoms to the aromatic ring. 2. Competing Reaction Pathways: Both ring bromination and decarboxylative bromination are occurring simultaneously. 3. Isomer Formation: Bromination is occurring at multiple positions on the benzene ring (e.g., 4, 5, 7-positions). | 1. Control stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Add the brominating agent portion-wise to maintain a low concentration. 2. Optimize reaction temperature: Lowering the reaction temperature can often improve selectivity. 3. Choose a milder brominating agent: NBS is generally more selective than Br₂/Lewis acid. |
| Main Product is Decarboxylated and Brominated | 1. Reaction Conditions Favor Decarboxylation: High temperatures and the presence of certain catalysts can promote the loss of the carboxylic acid group followed by bromination (Hunsdiecker-type reaction). | 1. Lower the reaction temperature: This is the most critical parameter to control. 2. Avoid harsh acidic conditions if possible: Strong acids can sometimes facilitate decarboxylation. 3. Protect the carboxylic acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before bromination. The ester can be hydrolyzed back to the carboxylic acid after the reaction. |
| Bromination Occurs at an Unexpected Position | 1. Electronic and Steric Effects: The directing effects of the isothiazole ring and the carboxylic acid group, along with steric hindrance, will determine the position of bromination. The 5- and 7-positions are often susceptible to electrophilic attack in benzisothiazole systems. | 1. Characterize the product thoroughly: Use techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the product. 2. Consult computational studies: If available, theoretical calculations can predict the most likely sites of electrophilic attack. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the bromination of benzo[d]isothiazole-3-carboxylic acid?
A1: The most common side reactions are:
-
Decarboxylative bromination: Replacement of the carboxylic acid group with a bromine atom to yield 3-bromobenzo[d]isothiazole.
-
Ring bromination at multiple positions: Electrophilic substitution of hydrogen atoms on the benzene ring, leading to mono-, di-, or even tri-brominated products. Common positions for bromination on the benzisothiazole ring system are the 5- and 7-positions.
-
Poly-bromination: Addition of more than one bromine atom to the aromatic ring, which can occur under harsh reaction conditions or with an excess of the brominating agent.
Q2: Which brominating agent is best for this reaction?
A2: The choice of brominating agent depends on the desired outcome.
-
N-Bromosuccinimide (NBS): Often preferred for its selectivity. It can be used with a catalytic amount of acid or a radical initiator.
-
Bromine (Br₂): A stronger brominating agent, often used with a Lewis acid catalyst like FeBr₃. This can lead to higher reactivity but potentially lower selectivity and more side products.
Q3: How can I favor ring bromination over decarboxylative bromination?
A3: To favor ring bromination, you should use milder reaction conditions. This includes:
-
Lowering the reaction temperature.
-
Using a more selective brominating agent like NBS.
-
Avoiding conditions that promote radical reactions, which can favor decarboxylation.
Q4: What is the expected regioselectivity for the ring bromination of benzo[d]isothiazole-3-carboxylic acid?
A4: The isothiazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The carboxylic acid group is also deactivating. In related benzisothiazole systems, electrophilic attack often occurs at the 5- and 7-positions. However, the precise regioselectivity will depend on the specific reaction conditions.
Q5: Is it possible to achieve selective mono-bromination?
A5: Yes, selective mono-bromination can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Using a 1:1 stoichiometry of the substrate to the brominating agent.
-
Adding the brominating agent slowly or in portions.
-
Maintaining a low reaction temperature.
-
Monitoring the reaction progress closely to stop it once the desired product is formed.
Experimental Protocols from Related Systems
Table 1: Bromination Conditions for Benzothiazole Derivatives
| Substrate | Brominating Agent/Catalyst | Solvent | Temperature | Product(s) | Reference |
| Benzothiazole | N-Bromosuccinimide / Titanium dioxide | Chloroform | 45-55°C | 2,6-Dibromobenzothiazole | CN105198834A |
| 2-Ethylmercaptobenzothiazole | N-Bromosuccinimide | Dichloromethane | Reflux | 5-Bromo-2-ethylmercaptobenzothiazole | CN102408394A |
| Aromatic Carboxylic Acids | Sodium/Potassium Bromide and Hypochlorite | Water | 70-100°C | Brominated Aromatic Carboxylic Acids | GB541782A |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the potential reaction pathways and a logical workflow for troubleshooting common experimental issues.
Caption: Potential reaction pathways in the bromination of benzo[d]isothiazole-3-carboxylic acid.
Caption: A troubleshooting workflow for the bromination of benzo[d]isothiazole-3-carboxylic acid.
Optimizing reaction conditions for the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and frequently utilized strategy for synthesizing benzo[d]isothiazole scaffolds involves a multi-step sequence starting from an appropriately substituted aniline. For this compound, a common starting material is 2-amino-5-bromobenzoic acid. The general approach involves the diazotization of the amino group, followed by the introduction of a sulfur-containing moiety and subsequent intramolecular cyclization to form the desired heterocyclic system.
Q2: What are the critical parameters to control during the diazotization of 2-amino-5-bromobenzoic acid?
A2: Temperature control is paramount during diazotization. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The slow, portion-wise addition of the diazotizing agent (e.g., sodium nitrite) to an acidic solution of the aniline is also crucial to maintain the low temperature and prevent localized overheating.
Q3: I am observing the formation of a dark-colored precipitate during my reaction. What could be the cause?
A3: The formation of dark precipitates or tars often indicates the decomposition of the diazonium salt intermediate or side reactions. This can be caused by elevated temperatures, exposure to light, or the presence of impurities. Ensuring the reaction is performed at the recommended low temperature and under an inert atmosphere can help mitigate these side reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system should be developed to achieve good separation between the starting material, intermediates, and the final product.
Q5: What are the recommended purification methods for the final product?
A5: Purification of the crude this compound can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Diazotization: The diazonium salt may not have formed efficiently. | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the starting material. |
| Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and may have decomposed. | Work quickly after the formation of the diazonium salt and proceed to the next step without delay. Avoid exposing the reaction mixture to direct sunlight. | |
| Inefficient Cyclization: The ring-closing step may be slow or incomplete. | Optimize the reaction temperature and time for the cyclization step. Ensure the appropriate catalyst or reagent for cyclization is used in the correct stoichiometric amount. | |
| Formation of Multiple Products (Side Reactions) | Competing Reactions of the Diazonium Salt: The diazonium salt can undergo other reactions, such as hydroxylation, leading to phenolic byproducts. | Maintain a strongly acidic environment during diazotization to suppress the formation of phenol byproducts. |
| Over-bromination or other side reactions: The reaction conditions may be too harsh, leading to undesired side products. | Carefully control the stoichiometry of the brominating agent if applicable in an alternative route. Consider milder reaction conditions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Extract with a more polar organic solvent. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Proposed Synthesis of this compound from 2-Amino-5-bromobenzoic acid
This protocol is a generalized procedure based on common synthetic transformations for analogous compounds and should be optimized for specific laboratory conditions.
Step 1: Diazotization of 2-Amino-5-bromobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromobenzoic acid (1.0 eq.) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) at room temperature.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt solution is now complete.
Step 2: Conversion to a Thiol or Thiocyanate Intermediate
This step can vary depending on the specific route chosen for cyclization.
Option A: Formation of a Disulfide Intermediate
-
In a separate flask, prepare a solution of sodium disulfide (Na₂S₂).
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium disulfide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Acidify the mixture to precipitate the disulfide derivative of 5-bromobenzoic acid.
-
Filter, wash with water, and dry the intermediate.
Step 3: Oxidative Cyclization to form this compound
-
Suspend the disulfide intermediate from Step 2 in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., sulfuryl chloride or chlorine gas) portion-wise while maintaining the reaction temperature.
-
Heat the mixture to a specified temperature and stir until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visual Diagrams
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromobenzo[d]isothiazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most efficient reported method involves the hydrolysis of the corresponding amide, 5-bromobenzo[d]isothiazole-3-carboxamide. A high-yield protocol utilizes sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures, which has been shown to be superior to harsher conditions involving strong acids and high heat.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting material for the final hydrolysis step is 5-bromobenzo[d]isothiazole-3-carboxamide. This amide can be synthesized from this compound itself, by first converting the carboxylic acid to its acyl chloride followed by amidation.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: For the hydrolysis of 5-bromobenzo[d]isothiazole-3-carboxamide using NaNO₂ in TFA, temperature control is critical. Maintaining a low temperature (around 0 °C) is crucial for minimizing side reactions and maximizing the yield. The stoichiometry of the reagents, particularly NaNO₂, should also be carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, the consumption of the amide and the formation of the carboxylic acid product can be tracked.
Q5: What are the common impurities I might encounter?
A5: Common impurities may include unreacted starting amide, and potentially side products from the hydrolysis reaction. Depending on the reaction conditions, impurities from the synthesis of the starting amide may also be present.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Extend Reaction Time: Monitor the reaction by TLC until the starting amide is fully consumed. - Ensure Proper Mixing: Maintain efficient stirring throughout the reaction to ensure homogeneity. - Reagent Quality: Use high-purity NaNO₂ and TFA. Old or degraded reagents can lead to lower yields. |
| Side Reactions | - Temperature Control: Strictly maintain the reaction temperature at 0 °C or as specified in the protocol. Higher temperatures can lead to decomposition or the formation of unwanted byproducts. - Stoichiometry: Use the correct molar ratio of NaNO₂ to the starting amide as specified in the protocol. An excess or deficit of the reagent can lead to side reactions. |
| Product Degradation | - Work-up Conditions: Avoid prolonged exposure to harsh acidic or basic conditions during the work-up procedure. - Storage: Store the final product under appropriate conditions (cool, dry, and dark) to prevent degradation. |
| Losses During Work-up and Purification | - Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to precipitate the carboxylic acid before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. - Purification: Optimize the recrystallization or chromatography conditions to minimize product loss. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - Optimize Reaction Conditions: Ensure the hydrolysis reaction goes to completion by extending the reaction time or slightly increasing the temperature if necessary, while monitoring for side product formation. - Chromatography: If recrystallization is ineffective, purify the product using column chromatography with an appropriate solvent system. |
| Oily Product or Failure to Crystallize | - Solvent Selection: Experiment with different solvent systems for recrystallization. - Purity: The presence of impurities can inhibit crystallization. Consider an additional purification step, such as a wash with a suitable solvent or column chromatography. |
| Contamination with Inorganic Salts | - Washing: Thoroughly wash the organic extracts with water or brine during the work-up to remove any inorganic salts. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromobenzo[d]isothiazole-3-carboxamide
This protocol is a plausible route based on standard organic chemistry transformations for the synthesis of amides from carboxylic acids.
Step 1: Synthesis of 5-bromobenzo[d]isothiazole-3-carbonyl chloride
-
To a stirred solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromobenzo[d]isothiazole-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 5-bromobenzo[d]isothiazole-3-carboxamide
-
Dissolve the crude 5-bromobenzo[d]isothiazole-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromobenzo[d]isothiazole-3-carboxamide.
Protocol 2: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield procedure for a similar compound.[1]
-
To a stirred suspension of 5-bromobenzo[d]isothiazole-3-carboxamide (1.0 eq) in trifluoroacetic acid (TFA), cool the mixture to approximately 0 °C using an ice bath.
-
Add sodium nitrite (NaNO₂) (4.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at this temperature and monitor the consumption of the starting material by TLC (typically complete within 15-30 minutes).
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Similar Isothiazole Carboxamides[1]
| Starting Amide | Reagents and Conditions | Yield (%) |
| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (10 eq), conc. H₂SO₄, ~100 °C | 39 |
| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 eq), TFA, ~0 °C | 99 |
| 3-bromoisothiazole-5-carboxamide | NaNO₂ (4 eq), TFA, ~0 °C | 95 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (e.g., over-bromination or hydrolysis of the isothiazole ring), and residual solvents. Incomplete oxidation during synthesis can also lead to related aldehyde or alcohol impurities.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for crystalline organic compounds like this compound are recrystallization and column chromatography.[3][4][5] The choice between these methods often depends on the purity of the crude product and the nature of the impurities.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For a polar molecule like this compound, polar solvents such as ethanol, methanol, acetic acid, or mixtures with water should be considered. It is crucial to perform small-scale solvent screening to determine the optimal solvent or solvent system.
Q4: What are the key parameters to consider for column chromatography of this compound?
A4: For successful column chromatography, the choice of stationary phase (typically silica gel for polar compounds) and mobile phase (eluent) is critical.[5] A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be selected. Given the acidic nature of the compound, adding a small amount of a modifying agent like acetic acid to the eluent can improve peak shape and separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is used. | - Test the solubility of the compound in a range of solvents with varying polarities.- Gradually add more hot solvent until the compound dissolves. Be careful not to add too much, as this will reduce the yield.[6] |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.- The cooling rate is too fast. | - Add a small amount of additional hot solvent to reduce the saturation.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[6] |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The solution is cooling too slowly, or nucleation has not been initiated. | - Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The purified compound is still impure. | - The impurities have similar solubility to the target compound in the chosen solvent.- The crystals were not washed properly after filtration. | - Try a different recrystallization solvent or a mixture of solvents.- Consider a preliminary purification step, such as activated carbon treatment, to remove colored impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The eluent system is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. A good separation on TLC will likely translate to good separation on the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound down the polar stationary phase. | - Gradually increase the polarity of the eluent. For example, increase the percentage of a more polar solvent in your solvent mixture. |
| Tailing of the compound's band on the column. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the sample. | - Add a small amount of an acid (e.g., acetic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce its interaction with the silica gel.- Use a larger column or reduce the amount of sample loaded. |
| Cracks or bubbles in the column bed. | - The column has run dry.- The packing has settled unevenly. | - Always keep the solvent level above the top of the stationary phase.- If cracks appear, the column may need to be repacked. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the compound completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems to find an eluent that gives good separation between the desired compound and impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute all compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following table can be used to record and compare results from different purification experiments.
| Purification Method | Solvent/Eluent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Observations |
| Recrystallization | ||||||
| Column Chromatography |
Visualizations
Troubleshooting Workflow for Purification
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Degradation of 5-Bromobenzo[d]isothiazole-3-carboxylic acid under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 5-Bromobenzo[d]isothiazole-3-carboxylic acid under various stress conditions. The information herein is based on established principles of forced degradation studies as outlined by regulatory bodies like the ICH.
Disclaimer: Specific degradation pathways and products for this compound are not extensively reported in publicly available literature. The potential degradation routes described are hypothetical and based on the chemical functionalities of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of studying the degradation of this compound?
A1: The primary objectives for studying the degradation of this compound are:
-
To identify potential degradation products and establish degradation pathways.[1][2]
-
To develop and validate a stability-indicating analytical method (e.g., HPLC) that can accurately measure the compound in the presence of its degradants.[1][3]
-
To understand the intrinsic stability of the molecule, which helps in determining appropriate formulation, packaging, and storage conditions.[4]
-
To satisfy regulatory requirements for new drug submissions, which mandate stress testing to demonstrate the specificity of analytical methods.[1][5]
Q2: Which functional groups in this compound are most susceptible to degradation under acidic and basic conditions?
A2: Based on the structure, the following functional groups are potential sites for degradation:
-
Isothiazole Ring: This heterocyclic ring could be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of more polar, open-ring structures.
-
Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation under extreme heat.
-
Carbon-Bromine Bond: The C-Br bond on the benzene ring is generally stable but could be susceptible to nucleophilic substitution under certain conditions, though this is less common during typical forced degradation studies.
Q3: What are the likely degradation pathways for this molecule under hydrolytic stress?
A3: Under acidic or basic hydrolysis, the primary anticipated degradation would involve the isothiazole ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen or sulfur atom in the isothiazole ring could make it susceptible to nucleophilic attack by water, potentially leading to ring opening.[6]
-
Base-Catalyzed Hydrolysis: A strong base could potentially attack the carbon atoms of the isothiazole ring, initiating ring cleavage.
Q4: How can I analyze the degradation of this compound and its degradation products?
A4: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, often a Photo Diode Array (PDA) detector.[1]
-
HPLC-PDA: This allows for the separation of the parent compound from its degradation products and the simultaneous acquisition of UV spectra to assess peak purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the structures of the degradation products by providing mass-to-charge ratio information.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed after subjecting to acidic/basic stress. | The molecule is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the acid or base (e.g., from 0.1N to 1N). Increase the temperature (e.g., from 60°C to 80°C) or prolong the exposure time. If still no degradation is observed, the molecule can be considered stable under those conditions.[1][5] |
| Degradation is too rapid and extensive (>20%), leading to multiple secondary degradants. | The stress conditions are too severe. | Reduce the strength of the stressor (e.g., lower acid/base concentration, lower temperature). Shorten the duration of the experiment and take more frequent time points to observe primary degradants.[5][7] |
| Poor resolution between the parent peak and degradation products in the HPLC chromatogram. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent ratio or pH). Try a different column chemistry (e.g., C18, Phenyl-Hexyl). Optimize the gradient elution profile.[8] |
| Mass balance is not achieved (sum of parent drug and degradants is not close to 100%). | Degradation products may not have a chromophore and are not detected by the UV detector. Degradants might be volatile or not eluting from the column. The response factor of the degradant is significantly different from the parent compound. | Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD). Ensure a proper column wash is included in the method to elute any strongly retained compounds. If possible, isolate major degradants to determine their response factors for accurate quantification.[3][9][10] |
| Appearance of unexpected peaks in the chromatogram of the control sample. | Contamination of the solvent or glassware. Degradation of the compound in the solvent even without the stressor. | Use high-purity solvents and thoroughly clean all glassware. Analyze the control sample at the beginning and end of the experiment to check for instability in the solvent. |
Experimental Protocols
General Protocol for Acid/Base Forced Degradation
This protocol provides a general framework. The concentrations, temperatures, and time points should be optimized based on the observed stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). If solubility is an issue, a co-solvent system can be used.[1][5]
2. Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
A control sample (drug in solvent without acid) should be run in parallel.[11]
3. Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
A control sample (drug in solvent without base) should be run in parallel.[11]
4. HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation and assess the mass balance.
Summary of Typical Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1N to 1N HCl | Room Temperature to 80°C |
| Base Hydrolysis | 0.1N to 1N NaOH | Room Temperature to 80°C |
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. sgs.com [sgs.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. pharmtech.com [pharmtech.com]
- 10. veeprho.com [veeprho.com]
- 11. benchchem.com [benchchem.com]
Preventing the formation of isomeric byproducts in 5-Bromobenzo[d]isothiazole-3-carboxylic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid, with a focus on preventing the formation of isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A plausible and common synthetic approach starts from 2-amino-5-bromobenzoic acid. This method typically involves a two-step process:
-
Diazotization: The amino group of 2-amino-5-bromobenzoic acid is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium.[1][2][3]
-
Cyclization: The resulting diazonium salt is then reacted with a sulfur-containing nucleophile, such as sodium disulfide or potassium ethyl xanthate, to form the benzo[d]isothiazole ring system. Subsequent hydrolysis or oxidation can yield the desired carboxylic acid.
Q2: What are the likely isomeric byproducts in this synthesis?
A2: The primary isomeric byproducts are other brominated isomers of benzo[d]isothiazole-3-carboxylic acid, such as the 4-bromo, 6-bromo, and 7-bromo isomers. The formation of these isomers is highly dependent on the regioselectivity of the bromination step if bromination is performed on the benzisothiazole core, or on the purity of the starting material if a pre-brominated precursor is used. Using a starting material with the bromine atom in the desired position, such as 2-amino-5-bromobenzoic acid, is a key strategy to control the final product's isomeric purity.[4]
Q3: How can I minimize the formation of these isomeric byproducts?
A3: The key to minimizing isomeric byproducts lies in controlling the regioselectivity of the reactions.
-
Starting Material Purity: Ensure the high isomeric purity of your starting material, 2-amino-5-bromobenzoic acid. Impurities such as other bromo-isomers of 2-aminobenzoic acid will directly lead to the formation of the corresponding isomeric byproducts.
-
Reaction Conditions for Diazotization: Careful control of the diazotization reaction temperature (typically 0-5 °C) is crucial.[5] Higher temperatures can lead to decomposition of the diazonium salt and the formation of undesired side products.
-
Choice of Cyclization Reagents: The choice of the sulfur nucleophile and the reaction conditions for the cyclization step can influence the yield and purity of the final product.
Q4: What analytical methods are recommended for identifying and quantifying the desired product and its isomers?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomeric mixtures of aromatic carboxylic acids. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the different isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.[8][9] Quantitative NMR (qNMR) can be employed to determine the ratio of isomers in a mixture.[10]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and its isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 5-bromo isomer | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Keep the reaction temperature low and use the diazonium salt immediately in the next step. | |
| Inefficient cyclization. | Optimize the reaction conditions for the cyclization step (e.g., temperature, reaction time, choice of sulfur nucleophile and solvent). | |
| Presence of significant amounts of isomeric byproducts (e.g., 4-bromo, 6-bromo, 7-bromo) | Impure starting material (2-amino-5-bromobenzoic acid). | Verify the purity of the starting material by HPLC or NMR before use. Purify if necessary. |
| Side reactions during bromination (if brominating the benzisothiazole core). | It is generally preferable to introduce the bromine atom at an earlier stage to ensure regioselectivity. If direct bromination is necessary, screen different brominating agents (e.g., NBS, Br₂) and reaction conditions (solvent, temperature, catalyst) to optimize for the desired isomer. | |
| Difficulty in separating the 5-bromo isomer from other isomers | Similar polarity of the isomers. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic modifier ratio), using a different column stationary phase, or exploring other chromatographic techniques like ion-exchange chromatography.[6][11] |
| Co-crystallization of isomers. | Attempt fractional crystallization from different solvent systems. Monitor the purity of each fraction by HPLC. |
Experimental Protocols
Synthesis of 2-Amino-5-bromobenzoic Acid
This protocol is based on the bromination of 2-aminobenzoic acid.
Materials:
-
2-Aminobenzoic acid
-
Glacial acetic acid
-
Bromine
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature (e.g., 15-20 °C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
The product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into water and the pH adjusted to precipitate the product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[12]
General Procedure for Diazotization and Cyclization
This is a generalized procedure and requires optimization for specific substrates and scales.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Hydrochloric acid or Sulfuric acid
-
Sodium nitrite
-
Sodium disulfide or other suitable sulfur source
-
Solvent (e.g., water, ethanol)
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid in an aqueous solution of hydrochloric acid or sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of the sulfur nucleophile (e.g., sodium disulfide).
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution, maintaining a low temperature.
-
Allow the reaction to proceed, monitoring its progress by TLC or HPLC.
-
After completion, the reaction mixture is typically acidified to precipitate the crude product.
-
The crude this compound is then collected by filtration and purified, for example, by recrystallization.[5][13]
Data Presentation
Table 1: Hypothetical HPLC Data for Isomer Analysis
| Compound | Retention Time (min) | Area (%) - Condition A | Area (%) - Condition B |
| 7-Bromobenzo[d]isothiazole-3-carboxylic acid | 8.5 | 10 | 2 |
| 6-Bromobenzo[d]isothiazole-3-carboxylic acid | 9.2 | 15 | 5 |
| This compound | 10.1 | 70 | 92 |
| 4-Bromobenzo[d]isothiazole-3-carboxylic acid | 11.0 | 5 | 1 |
Condition A: Standard synthesis protocol. Condition B: Optimized protocol with highly pure starting material and controlled reaction temperature.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for minimizing isomeric byproducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Technical Support Center: Synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Bromobenzo[d]isothiazole-3-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible synthetic approach involves a multi-step process starting from commercially available materials. A common strategy is the synthesis of the benzo[d]isothiazole core followed by electrophilic bromination. The exact positioning of the bromine at the 5-position can be influenced by the directing effects of substituents on the benzene ring and the choice of brominating agent and reaction conditions.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis can present several challenges, including:
-
Exothermic Reactions: Some steps, particularly bromination, can be exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Mass Transfer: Ensuring efficient mixing is critical at larger scales to maintain reaction homogeneity and achieve consistent results.
-
Purification: The polar nature of the carboxylic acid product can make purification by crystallization or chromatography challenging, especially with the presence of isomeric impurities.
-
Handling of Hazardous Reagents: The use of bromine or other brominating agents requires appropriate safety precautions and handling procedures, which become more complex at a larger scale.
Q3: How can I confirm the correct isomer (5-bromo) has been synthesized?
A3: Confirmation of the 5-bromo isomer requires thorough analytical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography are essential to unambiguously determine the position of the bromine atom on the benzo[d]isothiazole ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or degraded reagents. | Verify the quality and purity of starting materials and reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some cyclization and bromination reactions require specific temperature ranges. | |
| Presence of moisture in sensitive reactions. | Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere if moisture-sensitive reagents are used. | |
| Formation of Multiple Products (Impure Reaction Mixture) | Non-selective bromination leading to isomers or poly-brominated species. | Use a more selective brominating agent. Carefully control the stoichiometry of the brominating agent and the reaction temperature. |
| Side reactions due to incorrect stoichiometry or temperature. | Optimize the reaction temperature and time to favor the formation of the desired product. | |
| Difficulty in Isolating the Product | High solubility of the product in the reaction or workup solvents. | After quenching the reaction, consider adjusting the pH to precipitate the carboxylic acid. |
| Formation of an oil instead of a solid. | If the product is highly polar, extraction with a suitable organic solvent may be necessary. Recrystallization from an appropriate solvent system can also help to induce solidification. | |
| Product Decarboxylation | High reaction temperatures. | If possible, perform the final steps of the synthesis and purification at lower temperatures. |
| Presence of strong acids or bases during workup. | Use milder acidic or basic conditions during the workup and purification steps. |
Experimental Protocols
Note: The following is a proposed synthetic route based on general methods for the synthesis of related benzo[d]isothiazoles and aromatic bromination. Optimization will likely be required.
Step 1: Synthesis of Benzo[d]isothiazole-3-carboxylic acid
A common precursor for this synthesis is 2-mercaptobenzoic acid. The formation of the isothiazole ring can be achieved through various methods, often involving cyclization with a source of nitrogen.
Step 2: Bromination of Benzo[d]isothiazole-3-carboxylic acid
The bromination of the benzo[d]isothiazole ring system is an electrophilic aromatic substitution. The position of bromination is directed by the existing substituents.
A potential procedure for the bromination of an indazole-3-carboxylic acid, which can be adapted, involves dissolving the starting material in glacial acetic acid and heating it. A solution of bromine in glacial acetic acid is then added dropwise at an elevated temperature (e.g., 90 °C).[1] The reaction is monitored until completion, after which the product is isolated by pouring the reaction mixture into ice water and filtering the resulting precipitate.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Aromatic Carboxylic Acids
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indazole-3-carboxylic acid | Bromine | Glacial Acetic Acid | 90 | 16 | 87.5 | [1] |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for optimizing the synthesis of this compound.
References
Analytical method development for resolving impurities in 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical method development for resolving impurities in 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and storage.[][2] Common sources include:
-
Raw Materials: Contaminants present in the starting materials used for synthesis.[][3]
-
Manufacturing Process: By-products, intermediates, or reagents from the synthesis route.[2][3][4] For instance, positional isomers such as 6-Bromobenzo[d]isothiazole-3-carboxylic acid or precursors could be present.[5]
-
Degradation Products: Impurities formed due to exposure to light, heat, or humidity during storage.[][6]
-
Residual Solvents: Volatile organic compounds used during the manufacturing or purification process.[][2]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
The most effective techniques for identifying and quantifying impurities in Active Pharmaceutical Ingredients (APIs) like this compound are chromatographic methods.[4]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the most common and powerful techniques for separating, identifying, and quantifying organic impurities.[3][7][8] They are often coupled with UV or Photodiode Array (PDA) detectors.[9]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile impurities and residual solvents.[2][3]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS, GC-MS), MS is a powerful tool for the structural identification and characterization of unknown impurities.[3][7][8][10]
Q3: What are the regulatory guidelines for controlling impurities in APIs?
Regulatory bodies like the FDA and EMA have strict guidelines for impurity levels in APIs, as outlined by the International Council for Harmonisation (ICH).[4] The key guidelines are:
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[4][6]
Q4: Why is developing a "stability-indicating" analytical method important?
A stability-indicating method is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. It is crucial because it must be able to separate the intact API from any degradation products that may form under various stress conditions (e.g., light, heat, humidity, acid/base hydrolysis, oxidation), ensuring the method can monitor the stability of the API throughout its shelf life.[6]
Experimental Workflow & Protocols
A typical workflow for developing an analytical method for impurity profiling involves several key stages, from initial development to final validation.
Caption: Workflow for analytical method development and validation.
Protocol: RP-HPLC Method for Impurity Profiling
This protocol outlines a starting point for developing a reversed-phase HPLC method for resolving impurities in this compound.
1. Instrumentation and Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[11]
-
Chromatography data acquisition software.
-
Analytical balance.
-
Class A volumetric glassware.
-
pH meter.
2. Chromatographic Conditions (Starting Point): A C18 column is a common choice for separating aromatic carboxylic acids.[11] Acidifying the mobile phase helps to ensure the protonation of the carboxylic acid group, leading to better peak shape.[11]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 45 minutes |
Table 1: Recommended Starting HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Table 2: Example Gradient Elution Program
3. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[11]
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.[11]
-
Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a relevant concentration (e.g., 0.15%) to confirm the method's ability to separate them from the main peak.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC method development for impurity analysis.
Caption: Common HPLC issues and their potential solutions.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Use a high-purity, end-capped column. |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the concentration of the sample being injected.[12] |
| Shifting Retention Times | Inconsistent mobile phase composition; temperature fluctuations; column aging. | Prepare fresh mobile phase daily. Ensure the column oven is stable. Equilibrate the column for a sufficient time before injections. |
| Poor Resolution Between API and Impurity | Inadequate separation power of the current method. | Optimize the gradient profile (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Test a column with a different stationary phase (e.g., Phenyl-Hexyl). |
| Appearance of New/Unexpected Peaks | Contamination in the sample or mobile phase; sample degradation in the vial. | Inject a blank (diluent) to check for system contamination. Use fresh diluent and mobile phase.[13] Check the stability of the sample solution.[6] |
| Low Signal or No Peaks | Injection failure; detector issue. | Verify autosampler operation. Check detector lamp status and ensure the wavelength is set correctly. |
References
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. isothiazole.com [isothiazole.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. iajps.com [iajps.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijnrd.org [ijnrd.org]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
- 12. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-bromo- and 6-bromobenzo[d]isothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of two key isomers in medicinal chemistry and materials science: 5-bromobenzo[d]isothiazole-3-carboxylic acid and 6-bromobenzo[d]isothiazole-3-carboxylic acid. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for the strategic design and synthesis of novel therapeutic agents and functional materials. While direct comparative experimental data is limited, this document offers a detailed analysis based on established principles of organic chemistry, supported by general experimental protocols.
Introduction to Benzo[d]isothiazole Derivatives
The benzo[d]isothiazole scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting properties such as anticancer and anti-inflammatory activities.[1][2] The presence of a bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. The position of this bromine atom—at the 5- or 6-position—subtly influences the electronic properties of the molecule, thereby dictating its reactivity. This guide will explore these differences, providing researchers with the foundational knowledge to effectively utilize these isomers in their synthetic endeavors.
Theoretical Comparison of Reactivity
The reactivity of the C-Br bond in 5-bromo- and 6-bromobenzo[d]isothiazole-3-carboxylic acid is primarily governed by the electronic environment of the benzene ring, which is influenced by the fused isothiazole ring and the carboxylic acid moiety. Both the isothiazole ring and the carboxylic acid group are electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, a nucleophile replaces the bromide. The rate of this reaction is dependent on the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups that can delocalize the negative charge. The electron-withdrawing nature of the benzo[d]isothiazole system activates the aromatic ring for nucleophilic attack.[3]
Palladium-Catalyzed Cross-Coupling Reactions:
Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for C-C, C-N, and C-C (alkyne) bond formation, respectively.[4][5][6] The first and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium catalyst to the C-Br bond. A more electron-deficient C-Br bond generally leads to a faster rate of oxidative addition and, consequently, a higher overall reaction rate.
While a definitive quantitative comparison is not available in the literature, it is postulated that the subtle differences in the electronic distribution due to the placement of the bromine atom will result in differential reactivity. Experimental validation is recommended to determine the optimal conditions for each isomer.
Quantitative Data Summary
Direct comparative quantitative data for the reactivity of 5-bromo- vs. 6-bromobenzo[d]isothiazole-3-carboxylic acid is not extensively reported. However, the following table provides a qualitative comparison based on theoretical considerations and data from analogous systems. Researchers can use the provided experimental protocols to generate quantitative data for their specific applications.
| Feature | This compound | 6-bromobenzo[d]isothiazole-3-carboxylic acid |
| CAS Number | 677304-78-8[7] | 677304-75-5[8] |
| Molecular Formula | C₈H₄BrNO₂S[7] | C₈H₄BrNO₂S |
| Molecular Weight | 258.09[7] | 258.09 |
| Predicted Reactivity in SNAr | Expected to be reactive | Expected to be reactive |
| Predicted Reactivity in Cross-Coupling | Expected to be reactive | Expected to be reactive |
Experimental Protocols
The following are generalized experimental protocols for key reactions. These should be optimized for the specific substrates and desired products.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromo-benzo[d]isothiazole-3-carboxylic acid with an arylboronic acid.[4][9][10]
Materials:
-
5-bromo- or 6-bromobenzo[d]isothiazole-3-carboxylic acid
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-benzo[d]isothiazole-3-carboxylic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for the substitution of the bromine atom with an amine nucleophile.[11]
Materials:
-
5-bromo- or 6-bromobenzo[d]isothiazole-3-carboxylic acid
-
Amine (1.0 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA, 2-3 equivalents)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
In a reaction vessel, dissolve the bromo-benzo[d]isothiazole-3-carboxylic acid in the chosen anhydrous polar aprotic solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: General workflow for nucleophilic aromatic substitution.
Signaling Pathways
Derivatives of benzo[d]isothiazole have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The functional groups introduced via the reactions described above can significantly impact the biological activity of the resulting compounds. For instance, the introduction of specific aryl groups via Suzuki coupling can lead to compounds that inhibit protein kinases involved in cell proliferation and survival pathways.
Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.
Conclusion
Both 5-bromo- and 6-bromobenzo[d]isothiazole-3-carboxylic acid are valuable starting materials for the synthesis of complex organic molecules. While their reactivity is expected to be similar due to the overall electron-withdrawing nature of the heterocyclic system, subtle differences arising from the position of the bromine atom may be exploited for selective synthesis. The provided theoretical background and general experimental protocols serve as a foundation for researchers to explore and utilize these differences in their synthetic campaigns. It is recommended that empirical studies be conducted to elucidate the precise reactivity profiles of these isomers under various reaction conditions.
References
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 7. chemscene.com [chemscene.com]
- 8. isothiazole.com [isothiazole.com]
- 9. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Benzo[d]isothiazole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives based on the benzo[d]isothiazole and the structurally related benzothiazole scaffolds. While specific experimental data for 5-Bromobenzo[d]isothiazole-3-carboxylic acid is not extensively available in public literature, this document compiles and analyzes data from a range of its structural analogs. The focus is on their anticancer, enzyme inhibitory, and antibacterial properties, supported by experimental data and detailed methodologies to inform future research and drug development.
Isothiazoles and their derivatives are recognized for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The core benzisothiazole structure serves as a versatile pharmacophore, with modifications to its ring system significantly influencing its therapeutic potential.[3]
Anticancer Activity
Derivatives of the benzothiazole and benzisothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5] The mechanism often involves the inhibition of critical cellular pathways or the induction of apoptosis.[6][7]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole analogs against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | Benzothiazole Aniline | Liver (HepG2) | < cisplatin | [8] |
| L1Pt | Platinum (II) Complex | Liver (HepG2) | < cisplatin | [8] |
| Compound 15 | Imidazole based benzothiazole | Not Specified | 10 | [4] |
| Compound 34 | Pyrimidine based isoxazole | Colon (Colo205) | 5.04 | [4] |
| Compound 4i | 2,6-disubstituted benzothiazole | Lung (HOP-92) | Promising | [9] |
| Compound B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Epidermoid (A431) | Significant | [9] |
| Compound 4d | Benzothiazole-acylhydrazone | Brain Glioma (C6) | < cisplatin | [6] |
| Benzylidine 6a-g | Benzothiazole-benzylidine | Lung (H1299), Liver (Hepg2), Breast (MCF7) | ≤ 15 | [7] |
Note: Some studies report qualitative ("promising", "significant") or comparative ("< cisplatin") results rather than specific IC50 values.
Experimental Protocol: MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and proliferation.[6][9]
-
Cell Seeding: Cancer cells (e.g., A549, H1299, A431) are seeded into 96-well plates at a specific density and incubated to allow for adherence.[9]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzothiazole derivatives) and a control (e.g., cisplatin) for a specified period (typically 24-72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualization: Anticancer Agent Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usrij.com [usrij.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
The Influence of Substitution on the Biological Activity of Benzo[d]isothiazole-3-carboxylic Acids and Related Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of substituted benzo[d]isothiazole derivatives, with a focus on how different chemical modifications impact their biological efficacy. While direct SAR data for benzo[d]isothiazole-3-carboxylic acids is limited in the public domain, this guide draws comparisons from closely related benzo[d]isothiazole and benzothiazole analogs to infer potential activity landscapes.
The benzo[d]isothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[1] This versatility has spurred the development of numerous derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The introduction of different substituents to the core ring structure can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity of Substituted Benzo[d]isothiazole Derivatives
The following tables summarize the quantitative biological data for various substituted benzo[d]isothiazole and related benzothiazole derivatives, offering a comparative view of their activities.
Table 1: Antiproliferative and Cytotoxic Activity
| Compound Class | Substitution | Cell Line | Activity Metric | Value | Reference |
| Benzo[d]isothiazole Schiff Bases | Various | MT-4 (Human CD4+ T-lymphocytes) | CC50 | 4-9 µM | [4] |
| Benzo[d]isothiazole Derivatives | Various | Leukemia Cell Lines | - | Growth Inhibition | [4] |
| 2-phenyl benzo[d]isothiazol-3(2H)-ones | 5-Fluoro (ML089) | - | Phosphomannose Isomerase Inhibition | Potent | [2] |
| 2-(o-tolyl)benzo[d]isothiazol-3(2H)-ones | 6-Fluoro (Thr101) | - | Phosphomannose Isomerase Inhibition | Potent | [2] |
Table 2: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Substitution | Activity Metric | Value | Reference |
| Benzothiazole Derivatives | Acetylcholinesterase (AChE) | 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides with piperazine derivatives (e.g., 4f) | IC50 | 23.4 ± 1.1 nM | [5] |
| Benzothiazole Derivatives | Monoamine Oxidase B (MAO-B) | 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides with piperazine derivatives (e.g., 4f) | IC50 | 40.3 ± 1.7 nM | [5] |
| Benzothiazole-isoquinoline Derivatives | Monoamine Oxidase B (MAO-B) | Chloro substitution (4c) | IC50 | 9.13 ± 4.17 µM | [6] |
| Benzothiazole Derivatives | Dihydropteroate Synthase (DHPS) | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16b) | IC50 | 7.85 µg/mL | [7] |
Table 3: Antimicrobial Activity
| Compound Class | Microorganism | Substitution | Activity Metric | Value | Reference |
| Benzothiazole Derivatives | Staphylococcus aureus | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | MIC | 0.025 mM | [7] |
Structure-Activity Relationship Insights
From the available data, several key SAR trends can be observed for the broader class of benzo[d]isothiazole and benzothiazole derivatives:
-
Substitution at the 2- and 6-positions of the benzothiazole ring appears to be crucial for a variety of biological activities.[8]
-
For anticancer activity , the presence of amino, hydroxyl, and chloro groups on the benzothiazole core can enhance efficacy. Phenyl and substituted phenyl groups at the 2-position have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties.[3]
-
In the context of enzyme inhibition , particularly for neurodegenerative disease targets like AChE and MAO-B, complex side chains incorporating piperazine moieties attached to the benzothiazole scaffold via a benzamide linker have shown high potency.[5]
-
For antimicrobial activity , derivatives incorporating pyrazolone rings have demonstrated significant potency against Gram-positive bacteria like S. aureus.[7]
The following diagram illustrates the general structure-activity relationships for substituted benzothiazoles.
Caption: General Structure-Activity Relationship of Substituted Benzothiazoles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of benzo[d]isothiazole and benzothiazole derivatives.
Synthesis of 2-Aminobenzothiazoles
A common synthetic route to 2-aminobenzothiazoles involves the reaction of aniline derivatives with potassium thiocyanate in acetic acid, followed by the dropwise addition of a bromine solution in acetic acid. The reaction mixture is typically stirred at room temperature for several hours. The product is then precipitated by pouring the reaction mixture into iced water.[5]
The following diagram outlines the general workflow for the synthesis and evaluation of these compounds.
Caption: General Experimental Workflow for Synthesis and Biological Evaluation.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, which is converted to formazan by viable cells. The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability. The CC50 value, the concentration of the compound that causes 50% cell death, is then calculated.[4]
Enzyme Inhibition Assays
The inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is determined using specific assay kits or established protocols. For AChE, the assay typically involves measuring the hydrolysis of a substrate (e.g., acetylthiocholine) by the enzyme in the presence and absence of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[5] Similarly, MAO-B inhibition is often measured using a fluorometric method.[9]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Signaling and Interaction Pathways
The biological effects of benzo[d]isothiazole derivatives are mediated through their interaction with specific molecular targets. For instance, certain derivatives function as enzyme inhibitors, disrupting key biological pathways.
The diagram below illustrates the inhibitory action of a benzo[d]isothiazole derivative on a target enzyme.
Caption: Mechanism of Enzyme Inhibition by a Benzo[d]isothiazole Derivative.
References
- 1. 2,1-Benzisothiazole-3-carboxylic acid | 34250-66-3 | Benchchem [benchchem.com]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromobenzo[d]isothiazole-3-carboxylic Acid: A Comparative Guide for Use as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid group with a bioisosteric equivalent is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as poor metabolic stability, potential for toxicity, and limited cell permeability, while retaining or enhancing the desired pharmacological activity. This guide provides a comparative analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid as a potential carboxylic acid bioisostere, alongside established alternatives.
While experimental data for this compound is limited, this guide consolidates available information, including calculated properties, and presents it in the context of well-characterized bioisosteres. This allows for an informed, albeit preliminary, assessment of its potential in drug design.
Physicochemical Properties: A Comparative Overview
A key aspect of bioisosteric replacement is the modulation of physicochemical properties to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table summarizes key properties for this compound and common carboxylic acid bioisosteres.
| Compound/Bioisostere | Structure | pKa | logP/logD | Cell Permeability (Papp) | Metabolic Stability (t½) |
| This compound | No experimental data found | 2.757 (Calculated) | No experimental data found | No experimental data found | |
| Benzoic Acid (Reference) | 4.2 | 1.87 | Low | Variable, prone to glucuronidation | |
| 5-Phenyl-1H-tetrazole | 4.7 | 1.79 | Generally low to moderate | Generally high | |
| N-Benzoyl-methanesulfonamide (Acylsulfonamide) | ~2-3 | Variable | Generally moderate to high | Generally high | |
| 3-Phenyl-5-hydroxypyrazole | ~7-9 | Variable | Generally moderate to high | Generally high |
Note: The LogP value for this compound is a calculated value and should be interpreted with caution. Experimental data for other bioisosteres are compiled from various literature sources and may vary depending on the specific scaffold.
In-Depth Analysis of Bioisosteric Alternatives
Tetrazoles: As one of the most common carboxylic acid bioisosteres, tetrazoles offer a similar pKa, ensuring a comparable ionization state at physiological pH. Their key advantage often lies in improved metabolic stability, as they are less susceptible to phase II conjugation reactions like glucuronidation. However, their impact on cell permeability can be unpredictable.
Acylsulfonamides: This class of bioisosteres typically exhibits lower pKa values, making them stronger acids than carboxylic acids. They often lead to increased lipophilicity and improved cell permeability. Their metabolic stability is generally high, making them an attractive option for overcoming rapid clearance.
Hydroxypyrazoles: These bioisosteres are generally less acidic than carboxylic acids. This can be advantageous in scenarios where reduced acidity is desired to improve permeability and reduce potential off-target effects. They often exhibit good metabolic stability.
Experimental Protocols for Key Assays
To facilitate the direct comparison of novel bioisosteres like this compound, the following are detailed protocols for essential in vitro assays.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) to ensure solubility.
-
Titration: Use an automated potentiometric titrator. The instrument will add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.
-
pH Measurement: A calibrated pH electrode continuously monitors the pH of the solution throughout the titration.
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the acidic protons have been neutralized (the half-equivalence point).
Determination of logD (Shake-Flask Method)
Objective: To determine the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and an organic solvent (typically n-octanol). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the lipid barrier of a cell.
Methodology:
-
Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer (pH 7.4).
-
Donor Plate Preparation: Add a solution of the test compound in buffer to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the volume of the wells, the area of the membrane, and the incubation time.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a buffered solution (pH 7.4), and the test compound.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining compound against time. From this curve, the half-life (t½) and intrinsic clearance of the compound can be calculated.
Conclusion
This compound represents an under-explored potential bioisostere for carboxylic acids. Based on its structure and the calculated LogP, it is likely to be more lipophilic than a simple benzoic acid. The isothiazole ring system is generally considered to be metabolically stable. However, without experimental data on its pKa, cell permeability, and metabolic fate, its true potential remains to be elucidated.
Researchers are encouraged to utilize the provided experimental protocols to characterize this compound and its analogs. A direct comparison with established bioisosteres such as tetrazoles, acylsulfonamides, and hydroxypyrazoles will provide a clearer understanding of its advantages and disadvantages in the context of drug design and development. The data generated will be invaluable for making informed decisions on the strategic use of this novel scaffold in medicinal chemistry programs.
Comparative Analysis of the Enzyme Inhibitory Potency of 5-Bromobenzo[d]isothiazole-3-carboxylic acid Against Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential enzyme inhibitory potency of the novel compound 5-Bromobenzo[d]isothiazole-3-carboxylic acid against acetylcholinesterase (AChE). Based on the prevalence of enzyme inhibitory activity within the benzo[d]isothiazole class of molecules, this document outlines a framework for assessing its potential efficacy in comparison to established AChE inhibitors. The data presented for known inhibitors is based on published literature, while the values for this compound are hypothetical and serve as a placeholder for future experimental validation.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing nerve signaling. The potency of an AChE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Comparative Inhibitory Potency
The following table summarizes the reported IC50 values of well-established acetylcholinesterase inhibitors. A hypothetical IC50 value for this compound is included to illustrate its potential placement within this comparative landscape.
| Compound | Type of Inhibition | IC50 (nM) against AChE | Reference(s) |
| This compound | To be determined | Hypothetical | - |
| Donepezil | Reversible | 6.7 - 53.6 | [1][2] |
| Galantamine | Reversible, Competitive | 350 | [3] |
| Rivastigmine | Pseudo-irreversible | 4.3 - 4760 | [4] |
| Tacrine | Reversible | 31 - 109 | [5][6] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme source and assay methodology.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The determination of the IC50 value for a potential AChE inhibitor is crucial for its characterization. The most widely accepted method is the spectrophotometric assay developed by Ellman.[7]
Principle
This assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound (test compound)
-
Donepezil (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of the test compound and positive control by diluting the stock solutions in phosphate buffer to various concentrations.
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to all wells.
-
Add the test compound solutions of varying concentrations to the sample wells.
-
Add buffer to the control wells (100% enzyme activity) and a known inhibitor to the positive control wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI and DTNB solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration that produces 50% inhibition.
-
Workflow for Comparative Analysis
The following diagram illustrates the general workflow for comparing the enzyme inhibitory potency of a novel compound with known inhibitors.
Caption: Workflow for comparing a novel compound to known enzyme inhibitors.
Conclusion
The structured approach outlined in this guide provides a robust framework for evaluating the enzyme inhibitory potency of this compound against acetylcholinesterase. By performing systematic in vitro testing and comparing the resulting IC50 value with those of established drugs, researchers can effectively assess its potential as a novel therapeutic agent. This comparative analysis is a critical step in the early stages of drug discovery and development, enabling informed decisions for further preclinical investigation.
References
- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
In Vitro Antibacterial Efficacy of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro antibacterial activity of 5-Bromobenzo[d]isothiazole-3-carboxylic acid. Due to a lack of publicly available data on this specific compound, this document focuses on the performance of structurally related benzothiazole and isothiazole derivatives against key bacterial strains. Furthermore, it furnishes detailed experimental protocols for researchers to conduct their own in vitro testing and offers data on standard antibiotics for comparative analysis.
Performance of Structurally Related Compounds
For instance, derivatives of benzothiazole have demonstrated significant antibacterial action. Notably, isatin-benzothiazole hybrids with a bromo-substitution at the 5th position have shown enhanced activity against Gram-negative bacteria. One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL against Escherichia coli and 6.2 µg/mL against Pseudomonas aeruginosa, which was more potent than the comparator antibiotic, ciprofloxacin, in that particular study.[1] Other benzothiazole derivatives have also shown promising activity against Gram-positive bacteria like Bacillus subtilis.
Similarly, isothiazolone analogs have been identified as potent bactericidal agents. A study highlighted a 5-chloroisothiazolone derivative with an N-(4-chlorophenyl) substitution that displayed a remarkable MIC of less than 0.032 μg/mL against a carbapenem-resistant strain of E. coli. This demonstrates the potential of the halogenated isothiazole core in combating antibiotic-resistant bacteria.
The tables below summarize the in vitro antibacterial activity of various benzothiazole and isothiazole derivatives against common Gram-positive and Gram-negative bacterial strains, alongside data for standard antibiotics to provide a benchmark for comparison.
Table 1: In Vitro Antibacterial Activity of Comparator Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) |
| Ampicillin | Varies by strain |
| Ciprofloxacin | Varies by strain |
| Gentamicin | Varies by strain |
| Vancomycin | Varies by strain |
Table 2: In Vitro Antibacterial Activity of Comparator Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Ampicillin | Varies by strain | Varies by strain |
| Ciprofloxacin | Varies by strain | Varies by strain |
| Gentamicin | Varies by strain | Varies by strain |
Experimental Protocols
To facilitate further research into the antibacterial properties of this compound, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for MIC determination.
Caption: Hypothetical antibacterial signaling pathway.
References
A Comparative Guide to the Cytotoxicity of 5-Bromobenzo[d]isothiazole-3-carboxylic acid and Related Heterocyclic Compounds
This guide provides a comparative analysis of the cytotoxic profiles of benzisothiazole derivatives, with a focus on 5-Bromobenzo[d]isothiazole-3-carboxylic acid and its analogs. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available data, experimental methodologies, and relevant biological pathways.
Comparative Cytotoxicity Data
The following table summarizes the in vitro antiproliferative activity of various benzo[d]isothiazole hydrazones, which are structurally related to the target compound, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell proliferation by 50%.[3]
| Compound | Chemical Structure | CCRM-CEM (Leukemia) IC50 (µM) | L1210 (Leukemia) IC50 (µM) | MOLT4/C8 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | SW480 (Colon) IC50 (µM) |
| 2h | Benzo[d]isothiazole-3-carboxylic acid (2-hydroxybenzylidene)hydrazide | 0.5 | 0.8 | 0.7 | 1.2 | 1.5 |
| 2i | Benzo[d]isothiazole-3-carboxylic acid (3-hydroxybenzylidene)hydrazide | 3.5 | 4.2 | 3.8 | 5.1 | 6.0 |
| 2k | Benzo[d]isothiazole-3-carboxylic acid (4-hydroxybenzylidene)hydrazide | 2.1 | 2.9 | 2.5 | 3.4 | 4.1 |
| 5h | N-(2-hydroxybenzylidene)-2-(benzo[d]isothiazol-3-ylthio)acetohydrazide | 6.0 | 8.7 | 5.8 | 7.8 | 9.4 |
| 6-MP | 6-Mercaptopurine (Reference Drug) | 15 | 3 | 58 | 8 | 2 |
Data extracted from Vicini et al., European Journal of Medicinal Chemistry, 2006.[3]
Experimental Protocols for Cytotoxicity Assays
The evaluation of a compound's cytotoxic potential is a critical step in drug discovery.[4] Standardized in vitro assays are employed to determine a compound's effect on cell viability and proliferation. Below are detailed protocols for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[4]
-
Washing: Wash the plates with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a 10 mM Tris-base solution to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4]
Visualizing Experimental and Biological Processes
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a general workflow for assessing the cytotoxicity of a novel compound.[4]
Simplified Apoptotic Signaling Pathway
Cytotoxic compounds can induce cell death through various mechanisms, including apoptosis. The diagram below depicts a simplified intrinsic apoptosis signaling pathway.
References
Efficacy of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid Derivatives in Cancer Cell Lines: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in research regarding the efficacy of 5-Bromobenzo[d]isothiazole-3-carboxylic acid derivatives in cancer cell lines. At present, there are no publicly available studies that specifically investigate the synthesis and anticancer activity of this particular class of compounds.
While the broader field of heterocyclic chemistry has identified numerous compounds with promising anticancer properties, the specific scaffold of this compound and its derivatives remains unexplored in the context of oncology research. Our extensive search for quantitative data, such as IC50 values, detailed experimental protocols, and established signaling pathways related to these specific compounds, did not yield any relevant results.
Therefore, it is not possible to provide a comparative guide with the requested data tables, experimental methodologies, and visualizations for the specified topic.
Alternative Avenues for Research
For researchers, scientists, and drug development professionals interested in the anticancer potential of related heterocyclic compounds, several alternative areas of study have shown significant promise. The following sections provide a brief overview of available data on structurally related molecules, which may serve as a starting point for future research endeavors.
Benzo[d]isothiazole Hydrazones
One area with available research concerns benzo[d]isothiazole hydrazones . A study by Vicini et al. (2006) investigated the in vitro antiproliferative activity of a series of these compounds against various human cancer cell lines. While these compounds differ from the requested carboxylic acid derivatives, they share the core benzo[d]isothiazole scaffold.
The study identified that the fragment -CO-NH-N=CH-2-hydroxyphenyl was crucial for the observed biological activity. This suggests that the nature of the substituent at the 3-position of the benzo[d]isothiazole ring plays a critical role in its cytotoxic effects.[1]
5-Bromo-Substituted Benzothiazole Derivatives
Another related area of investigation involves 5-bromo-substituted benzothiazole derivatives . It is important to note the isomeric difference between benzo[d]isothiazole and benzothiazole. In benzothiazole, the sulfur atom is adjacent to the benzene ring, whereas in benzo[d]isothiazole, the nitrogen atom is. This structural variance significantly impacts the chemical and biological properties of the molecules. Research on 5-bromo-2-chlorobenzo[d]thiazole derivatives has indicated some in vitro cytotoxic effects against a panel of human cancer cell lines.[2]
Future Directions
The absence of data on this compound derivatives highlights a potential opportunity for novel drug discovery. Future research could focus on the following:
-
Synthesis: Developing synthetic pathways to create a library of this compound derivatives with diverse substitutions.
-
In Vitro Screening: Evaluating the cytotoxic activity of these newly synthesized compounds against a broad panel of cancer cell lines to determine their potency and selectivity.
-
Mechanism of Action Studies: For any identified hit compounds, elucidating the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.
Conclusion
While a direct comparative guide on the efficacy of this compound derivatives in cancer cell lines cannot be provided due to a lack of available research, this report underscores a promising and unexplored area in cancer drug discovery. The exploration of this specific chemical scaffold could lead to the identification of novel anticancer agents with unique mechanisms of action. Researchers are encouraged to pursue the synthesis and biological evaluation of these compounds to fill this critical knowledge gap.
References
Potential Cross-Reactivity of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid with Various Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Bromobenzo[d]isothiazole-3-carboxylic acid with a range of enzymes. Due to the limited availability of public data on the specific enzyme inhibition profile of this compound, this document focuses on the known cross-reactivity of structurally related benzisothiazole and benzothiazole derivatives. This information serves as a valuable resource for predicting potential off-target effects and for designing comprehensive screening strategies. The benzisothiazole and benzothiazole scaffolds are present in numerous biologically active compounds, and understanding their interactions with various enzymes is crucial for drug development.
Summary of Quantitative Enzyme Inhibition Data
The following table summarizes the inhibitory activities (IC50 values) of various benzothiazole derivatives against different classes of enzymes. This data, gathered from multiple studies, illustrates the potential for this scaffold to interact with a range of biological targets. The variation in substituents on the benzothiazole core highlights the structure-activity relationships that govern their inhibitory potential and selectivity.
| Compound/Derivative Class | Enzyme Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzothiazole Derivative 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | Selegiline | 37.4 ± 1.6 | |
| Benzothiazole-isoquinoline Derivative 4d | Monoamine Oxidase B (MAO-B) | 3.26 ± 2.78 µM | Pargyline | 15.90 ± 1.26 µM |
| Nitrobenzothiazole-Thiazolidinone Hybrid 4a | VEGFR-2 | 91 | Sorafenib (SOR) | 53 |
| Benzothiazole Pyrazolone Derivative 16b | Dihydropteroate Synthase (DHPS) | 7.85 µg/mL | Sulfadiazine | Not specified |
| Amino-carboxamide Benzothiazole Compound 37 | Lysine-Specific Demethylase 1 (LSD1) | 18.4 µM | Not specified | Not specified |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a series of enzyme inhibition assays should be performed. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. Below are representative protocols for assays mentioned in the summary table.
Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)[1][2][3]
This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (Donepezil)
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or reference inhibitor.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate, ATCI.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)[1][2][3]
This assay measures the activity of MAO-B by monitoring the production of a fluorescent product resulting from the oxidative deamination of a substrate.
Materials:
-
Human Monoamine Oxidase B (MAO-B)
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Reference inhibitor (Selegiline)
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer and the test compound or reference inhibitor.
-
Add the MAO-B enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a strong base).
-
Measure the fluorescence of the product using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value as described for the AChE assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for assessing enzyme inhibition and a simplified representation of a signaling pathway that could be modulated by an enzyme inhibitor.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified kinase signaling pathway illustrating a point of potential inhibition.
Conclusion
A Head-to-Head Comparison of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid and Other Heterocyclic Compounds in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Heterocyclic Compounds in Cellular and Enzymatic Assays.
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their structural diversity and ability to interact with various biological targets make them a focal point of drug discovery. This guide provides a head-to-head comparison of 5-Bromobenzo[d]isothiazole-3-carboxylic acid and its analogs with other notable heterocyclic compounds, focusing on their physicochemical properties and biological activities. Due to the limited publicly available biological data for this compound, this guide utilizes data from its close structural analog, benzo[d]isothiazole-3-carboxylic acid hydrazide, as a representative of this class in biological assays.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the calculated properties of this compound with other common heterocyclic carboxylic acids.
| Property | This compound[1] | Benzothiazole-2-carboxylic acid | Nicotinic acid (Pyridine-3-carboxylic acid) | Thiophene-2-carboxylic acid |
| Molecular Formula | C₈H₄BrNO₂S | C₈H₅NO₂S | C₆H₅NO₂ | C₅H₄O₂S |
| Molecular Weight | 258.09 g/mol | 179.19 g/mol | 123.11 g/mol | 128.14 g/mol |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | 65.71 Ų | 50.56 Ų | 37.30 Ų |
| LogP (calculated) | 2.757 | 1.89 | 0.36 | 1.19 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
| Rotatable Bonds | 1 | 1 | 1 | 1 |
Biological Activity: A Comparative Analysis of Antiproliferative Effects
The benzisothiazole scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticancer properties. The following table presents a comparison of the in vitro antiproliferative activity of a benzo[d]isothiazole-3-carboxylic acid derivative against various human cancer cell lines, alongside other heterocyclic compounds known for their cytotoxic effects.
| Compound | Heterocyclic Core | Test Compound | Cancer Cell Line | IC₅₀ (µM)[2] |
| 1 | Benzo[d]isothiazole | Benzo[d]isothiazole-3-carboxylic acid benzylidene hydrazide | Melanoma (SK-MEL-28) | 47 |
| Breast Adenocarcinoma (MCF-7) | 50 | |||
| Lung Squamous Carcinoma (NCI-H226) | 29 | |||
| Hepatocellular Carcinoma (HepG2) | 66 | |||
| Prostate Carcinoma (PC-3) | 66 | |||
| 2 | Benzothiazole | 2-(4-Aminophenyl)benzothiazole | Breast Cancer (MCF-7) | 0.57 |
| 3 | Indole | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | Colon Cancer (HCT116) | 7.1[3] |
| 4 | Thiazolidinone | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | <0.01-0.02[4] |
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is adapted from the methodology described by Vicini et al. (2006) for determining the cytotoxic effects of the benzo[d]isothiazole derivatives[2].
1. Cell Culture and Plating:
-
Human tumor cell lines (SK-MEL-28, MCF-7, NCI-H226, HepG2, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, cells are seeded in 96-well microtiter plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells.
-
Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
The plates are incubated for 48 hours at 37°C.
3. MTT Staining and Measurement:
-
After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been shown to modulate various signaling pathways implicated in cancer. One such pathway is the STAT3 signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: STAT3 signaling pathway and potential inhibition by benzisothiazole derivatives.
The workflow for evaluating the antiproliferative activity of a compound using the MTT assay is a standardized procedure in many cell biology and drug discovery laboratories.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-Bromobenzo[d]isothiazole-3-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If ventilation is inadequate or dust is present, use a NIOSH-approved respirator.[1]
Engineering Controls:
Hazard Identification
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal.
GHS Hazard Classifications:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Procedure
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][5]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place all waste material, including any contaminated items (e.g., gloves, wipes, weighing paper), into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept closed when not in use.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
-
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for the handling and disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromobenzo[d]isothiazole-3-carboxylic acid
This document provides crucial safety and handling information for researchers, scientists, and drug development professionals working with 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-78-8). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious eye irritation.[1][2] |
| Face shield. | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact which can cause skin irritation.[1][3] |
| Inspect gloves before use. | To ensure the integrity of the protective barrier. | |
| Skin and Body Protection | Protective clothing, long-sleeved shirt. | To prevent skin exposure.[1][3] |
| Laboratory coat. | Standard laboratory practice to protect from chemical spills. | |
| Respiratory Protection | Use in a well-ventilated area. | To minimize inhalation of dust or vapors.[1][3] |
| NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation is experienced.[3] |
Operational and Handling Plan
Safe handling practices are critical to prevent accidental exposure and contamination. The following step-by-step workflow outlines the essential procedures for working with this compound.
First Aid Measures
In the event of exposure, immediate action is necessary. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] The material should be disposed of in an approved waste disposal plant.[1][3]
-
Container Disposal : Do not reuse empty containers. Dispose of them in the same manner as the product.
-
Spill Cleanup : In case of a spill, avoid dust formation.[3][4] Sweep up the material and place it in a suitable, closed container for disposal.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup. Do not let the product enter drains.[1][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
